molecular formula C6H9ClO2 B104702 Cyclopentyl chloroformate CAS No. 50715-28-1

Cyclopentyl chloroformate

Cat. No.: B104702
CAS No.: 50715-28-1
M. Wt: 148.59 g/mol
InChI Key: ZFQCRLNKHHXELH-UHFFFAOYSA-N
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Description

Cyclopentyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCRLNKHHXELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371005
Record name Cyclopentyl chloroformate
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50715-28-1
Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50715-28-1

This technical guide provides a comprehensive overview of Cyclopentyl chloroformate, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a colorless liquid known for its role as a versatile reagent in organic synthesis.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₉ClO₂[2][3]
Molecular Weight 148.59 g/mol [2][3]
Density 1.19 - 1.2 g/cm³ (Predicted/Relative)[2][4][5]
Boiling Point 65 °C @ 23 mmHg69.0-70.5 °C @ 25 Torr80 °C @ 75 mmHg173.3 ± 7.0 °C @ 760 mmHg[2][5][6][7]
Flash Point 66.7 °C[2][5]
Refractive Index 1.463 - 1.464[2][5]
Vapor Pressure 1.27 - 1.3 mmHg @ 25°C[2][5]

Synthesis of this compound

This compound is typically synthesized by reacting cyclopentanol (B49286) with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base.[7][8] This reaction introduces the reactive chloroformate group.

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • Cyclopentanol (10.9 mL, 120 mmol)

  • Pyridine (B92270) (10.7 mL, 132 mmol)

  • Triphosgene (11.87 g, 40.0 mmol)

  • Anhydrous ether (100 mL)

  • 1.0 N HCl aqueous solution (110 mL)

  • Brine (60 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of triphosgene in anhydrous ether is prepared in a reaction vessel and cooled to -70 °C.[7]

  • A mixed solution of cyclopentanol and pyridine is added slowly and dropwise to the triphosgene solution at -70 °C.[7]

  • The reaction mixture is stirred continuously for 1 hour at this temperature.[7]

  • The cooling bath is removed, and stirring is continued at room temperature for an additional 1.5 hours.[7]

  • The reaction is quenched by adding 1.0 N HCl aqueous solution for acidification.[7]

  • The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.[7]

  • The solvent is removed by distillation under reduced pressure to yield this compound.[7] A boiling point of 80 °C at 75 mmHg has been reported with an 80.7% yield.[7]

G reagents Cyclopentanol + Pyridine reaction Reaction Mixture reagents->reaction -70 °C to RT triphosgene Triphosgene in Anhydrous Ether triphosgene->reaction workup Acidification (HCl), Separation & Drying reaction->workup Quenching product Cyclopentyl Chloroformate workup->product Purification G CycCl Cyclopentyl Chloroformate (Cyc-Cl) Carbamate Carbamate (Cyc-NH-R) CycCl->Carbamate Carbonate Carbonate Ester (Cyc-O-R') CycCl->Carbonate Amine Amine (R-NH₂) Amine->Carbamate Alcohol Alcohol (R'-OH) Alcohol->Carbonate HCl1 + HCl HCl2 + HCl

References

Cyclopentyl chloroformate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopentyl chloroformate, a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its fundamental chemical properties and a detailed experimental protocol for its synthesis.

Core Chemical Properties

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules.[1] Its primary application includes its role in the creation of peptidomimetic Hepatitis C protease inhibitors, which are vital for developing antiviral therapies.[1][2]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₉ClO₂PubChem[3], ChemBK[2], CymitQuimica[4], SCBT[5]
Molecular Weight 148.59 g/mol PubChem[3], ChemBK[2], CymitQuimica[4], SCBT[5]
CAS Number 50715-28-1PubChem[3], ChemBK[2], CymitQuimica[4], SCBT[5]
Appearance Brown liquidCymitQuimica[4]
Boiling Point 69.0-70.5 °C (at 25 Torr)ChemBK[2]
Flash Point 66.7°CChemBK[2]
Purity ≥98%SCBT[5]

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound from cyclopentanol (B49286) and triphosgene (B27547).[6]

Materials:

  • Cyclopentanol (10.9 mL, 120 mmol)

  • Pyridine (B92270) (10.7 mL, 132 mmol)

  • Triphosgene (11.87 g, 40.0 mmol)

  • Anhydrous ether (100 mL)

  • 1.0 N HCl aqueous solution (110 mL)

  • Brine (60 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of triphosgene in anhydrous ether (100 mL) is cooled to -70 °C.

  • A mixed solution of cyclopentanol and pyridine is added slowly and dropwise to the triphosgene solution.

  • The reaction mixture is stirred continuously for 1 hour at -70 °C.

  • The mixture is then removed from the low-temperature bath and stirring is continued at room temperature for an additional 1.5 hours.

  • Acidification is performed by adding 1.0 N HCl aqueous solution (110 mL).

  • The organic phase is separated, washed with brine (60 mL), and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation under reduced pressure to yield this compound.[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Cyclopentanol Cyclopentanol Mixing 1. Mix at -70°C for 1 hr Cyclopentanol->Mixing Pyridine Pyridine Pyridine->Mixing Triphosgene Triphosgene in Anhydrous Ether Triphosgene->Mixing Stirring 2. Stir at Room Temp for 1.5 hrs Mixing->Stirring Acidification 3. Acidify with 1.0 N HCl Stirring->Acidification Separation 4. Separate Organic Phase Acidification->Separation Washing 5. Wash with Brine Separation->Washing Drying 6. Dry with Na₂SO₄ Washing->Drying Distillation 7. Distill under Reduced Pressure Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

Synthesis of Cyclopentyl Chloroformate Utilizing Triphosgene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl chloroformate is a valuable reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis requires careful handling of reagents due to the toxicity of phosgene (B1210022) and its derivatives. Triphosgene (B27547), a stable crystalline solid, has emerged as a safer and more convenient substitute for gaseous phosgene, offering operational simplicity for both laboratory and industrial scale reactions.[1] This technical guide provides an in-depth overview of the synthesis of this compound from cyclopentanol (B49286) using triphosgene, detailing experimental protocols, quantitative data, and reaction pathways.

Reaction Overview

The synthesis of this compound from cyclopentanol using triphosgene is a chloroformylation reaction. In this process, the hydroxyl group of cyclopentanol reacts with triphosgene, which serves as a source of phosgene, to form the corresponding chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.[1][2]

Quantitative Data Summary

Two primary protocols for the synthesis of this compound using triphosgene have been reported, each with distinct reaction conditions and resulting yields. The quantitative data from these protocols are summarized in the table below for clear comparison.

ParameterProtocol 1Protocol 2
Reactants
Cyclopentanol120 mmolNot specified
Triphosgene40.0 mmol4 mol
Pyridine132 mmol-
Triethylamine-12 mol
Solvent Anhydrous Ether (100 mL)Dichloromethane (B109758) (7 L)
Temperature -70 °C to Room Temp-5 °C to 25 °C
Reaction Time 2.5 hours13 hours
Yield 80.7%97.4%
Product Quantity 14.395 gNot specified
Purity Used directly without further purificationNot specified
Boiling Point 80 °C / 75 mmHgNot specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established synthetic procedures.[2]

Protocol 1: Synthesis in Anhydrous Ether with Pyridine

This procedure utilizes pyridine as the base and anhydrous ether as the solvent, with an initial low-temperature reaction condition.

Materials:

  • Cyclopentanol (10.9 mL, 120 mmol)

  • Pyridine (10.7 mL, 132 mmol)

  • Triphosgene (11.87 g, 40.0 mmol)

  • Anhydrous Ether (100 mL)

  • 1.0 N HCl aqueous solution (110 mL)

  • Brine (60 mL)

  • Anhydrous Sodium Sulfate

Procedure:

  • A solution of triphosgene in anhydrous ether is prepared in a reaction vessel and cooled to -70 °C.

  • A mixed solution of cyclopentanol and pyridine is added slowly and dropwise to the triphosgene solution.

  • The reaction mixture is stirred continuously for 1 hour at -70 °C.

  • The cooling bath is removed, and stirring is continued at room temperature for an additional 1.5 hours.

  • The reaction is quenched by the addition of 1.0 N HCl aqueous solution for acidification.

  • The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis in Dichloromethane with Triethylamine

This alternative protocol employs triethylamine as the base and dichloromethane as the solvent, suitable for larger scale synthesis.[2]

Materials:

  • Cyclopentanol (or other alcohol, e.g., L-menthol as a general example)

  • Triphosgene (4 mol)

  • Triethylamine (12 mol)

  • Dichloromethane (8.8 L total)

  • Water (3 L)

  • Dilute Hydrochloric Acid (5%, 3 L)

  • Sodium Carbonate solution (5%, 0.5 L)

  • Saturated Brine (0.5 L)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a jacketed reactor, add 7 L of dichloromethane and cool to -5 °C.

  • Add the alcohol (e.g., cyclopentanol) and triphosgene to the cooled solvent and stir until dissolved.

  • A solution of triethylamine in 1.8 L of dichloromethane is added dropwise over 1 to 2 hours, maintaining the temperature at -5 °C.

  • The reaction is held at this temperature for 3 hours.

  • The temperature is then allowed to rise to 25 °C, and the mixture is stirred for approximately 10 hours.

  • After the reaction is complete, the mixture is filtered.

  • The mother liquor is washed successively with water, dilute hydrochloric acid, sodium carbonate solution, and saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by evaporation, and the crude product is purified by distillation under reduced pressure to yield the final product.

Reaction Pathway and Workflow Diagrams

Reaction Mechanism

The reaction of cyclopentanol with triphosgene in the presence of a base proceeds through the formation of a chloroformate. Triphosgene acts as a phosgene equivalent, which can react directly or decompose into three molecules of phosgene. The alcohol's hydroxyl group nucleophilically attacks the carbonyl carbon of phosgene (or a related activated species from triphosgene), followed by the elimination of hydrogen chloride, which is neutralized by the base.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Cyclopentanol Cyclopentanol Product This compound Cyclopentanol->Product Nucleophilic Acyl Substitution Triphosgene Triphosgene Intermediate Reactive Intermediate (e.g., Phosgene) Triphosgene->Intermediate Decomposition Base Base (Pyridine or Triethylamine) Base->Product Nucleophilic Acyl Substitution Byproduct Base-HCl Salt Intermediate->Product Nucleophilic Acyl Substitution

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound using triphosgene, applicable to both detailed protocols.

Experimental_Workflow Start Start Reaction Reaction of Cyclopentanol, Triphosgene, and Base in Solvent Start->Reaction Quench Quenching / Acidification (e.g., with HCl) Reaction->Quench Separation Phase Separation Quench->Separation Washing Washing of Organic Phase (Brine / Aqueous Solutions) Separation->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying SolventRemoval Solvent Removal (Distillation / Evaporation) Drying->SolventRemoval Purification Purification (Reduced Pressure Distillation) SolventRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized experimental workflow for this compound synthesis.

The use of triphosgene for the synthesis of this compound offers a safer and more manageable alternative to traditional methods involving phosgene gas. The provided protocols demonstrate viable pathways to obtain this important chemical intermediate in high yields. The choice between the two presented methods may depend on the desired scale of the reaction, available equipment, and specific safety considerations. Proper handling and safety precautions are paramount when working with triphosgene and its byproducts. This guide serves as a comprehensive technical resource for researchers and professionals engaged in the synthesis and application of this compound.

References

Cyclopentyl Chloroformate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physical, Chemical, and Reactive Properties of a Key Synthetic Intermediate

Cyclopentyl chloroformate (CAS No. 50715-28-1) is a vital reagent and intermediate in modern organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where it serves as a critical building block for complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its core properties, experimental protocols, and key applications to support researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a colorless to brown liquid characterized by the chemical formula C₆H₉ClO₂.[1] As a chloroformate ester, its reactivity is primarily dictated by the electrophilic carbonyl carbon, making it an efficient reagent for introducing the cyclopentyloxycarbonyl protecting group or for constructing carbamates and carbonates.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data points are readily available, others, such as melting point and solubility in specific solvents, are not consistently reported in the literature.

PropertyValueCitation(s)
CAS Number 50715-28-1[2]
IUPAC Name cyclopentyl carbonochloridate[3]
Synonyms Cyclopentyl carbonochloridate, Cyclopentyloxycarbonyl chloride[4]
Molecular Formula C₆H₉ClO₂[2]
Molecular Weight 148.59 g/mol [2]
Physical State Liquid[5]
Appearance Colorless to brown liquid[1]
Density 1.19 g/cm³ (Predicted), 1.2 g/cm³ (Relative)[2][5]
Boiling Point 69.0-70.5 °C at 25 Torr; 80 °C at 75 mmHg[2][6]
Flash Point 66.7°C (Note: Some sources report this value as not available)[2][5][7]
Refractive Index 1.463[2]
Vapor Pressure 1.27 mmHg at 25°C[2]
Melting Point Not available[5][8]
Solubility Soluble in usual organic solvents (e.g., acetone, toluene, THF)[9]
Stability Stable under recommended storage conditions (2-8°C, tightly sealed)[5]
Incompatible Materials Strong oxidizing agents, strong acids[5]
Hazardous Decomposition Carbon oxides, Hydrogen chloride[5]

Chemical Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its application in organic chemistry. It is typically prepared from cyclopentanol (B49286) and a phosgene (B1210022) equivalent and is highly reactive toward nucleophiles.

General Reactivity Profile

As an acyl chloride derivative, this compound readily undergoes nucleophilic acyl substitution. This reactivity makes it an excellent reagent for the formation of carbamates, carbonates, and mixed anhydrides. The general reaction pathways are illustrated below.

G General Reactivity of this compound A This compound (C₅H₉OCOCl) B Amine (R-NH₂) C Alcohol (R-OH) D Carboxylic Acid (R-COOH) E Carbamate (B1207046) (C₅H₉OCONHR) B->E + Base B->E F Carbonate Ester (C₅H₉OCOOR) C->F + Base C->F G Mixed Anhydride (C₅H₉OCOOCOR) D->G + Base D->G H HCl E->H + HCl F->H + HCl G->H + HCl

Caption: General reaction pathways of this compound with common nucleophiles.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide established protocols for the synthesis of this compound and a key application.

Synthesis of this compound from Cyclopentanol

This protocol details the synthesis of this compound using triphosgene (B27547) as a phosgene equivalent.[6]

Materials:

  • Cyclopentanol (10.9 mL, 120 mmol)

  • Pyridine (B92270) (10.7 mL, 132 mmol)

  • Triphosgene (11.87 g, 40.0 mmol)

  • Anhydrous diethyl ether (100 mL)

  • 1.0 N HCl aqueous solution (110 mL)

  • Brine (60 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of triphosgene in anhydrous diethyl ether is prepared in a flask and cooled to -70 °C under an inert atmosphere.

  • A pre-mixed solution of cyclopentanol and pyridine is added dropwise to the cold triphosgene solution.

  • The reaction mixture is stirred for 1 hour at -70 °C.

  • The cooling bath is removed, and the mixture is stirred for an additional 1.5 hours at room temperature.

  • The reaction is quenched by the addition of 1.0 N HCl solution for acidification.

  • The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation under reduced pressure to yield this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process Steps cluster_workup Workup & Purification cluster_product Final Product A Cyclopentanol D Mix Cyclopentanol and Pyridine A->D B Pyridine B->D C Triphosgene in Anhydrous Ether E Cool Triphosgene Solution to -70°C C->E F Add Cyclopentanol/Pyridine Mixture Dropwise D->F E->F G Stir at -70°C (1 hr) then RT (1.5 hr) F->G H Acidify with 1.0 N HCl G->H I Separate Organic Layer H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Solvent Removal (Reduced Pressure) K->L M This compound L->M

Caption: A step-by-step workflow for the synthesis of this compound.

Application in the Synthesis of Zafirlukast

This compound is a key reagent in the synthesis of Zafirlukast, an oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[10][11] In this synthesis, it reacts with a 5-amino indole (B1671886) derivative to form a carbamate linkage.[10]

Materials:

  • 5-amino indole derivative (e.g., product from the reduction of N-{3-methyl-4-(N-methyl-5-nitro-1H-3-indolyl)methyl benzoyl}-2-methyl-1-benzenesulfonamide) (1 equivalent)

  • N-methylmorpholine (NMM) (1.2 equivalents)

  • Dichloromethane (DCM) as solvent

  • This compound (1 equivalent)

Procedure:

  • The 5-amino indole derivative and N-methylmorpholine are dissolved in dichloromethane.

  • The solution is cooled to 0 °C.

  • This compound is added slowly to the cooled solution.

  • The reaction proceeds to form the cyclopentyl carbamate derivative, which is a precursor to Zafirlukast.

G Role of this compound in Zafirlukast Synthesis A 5-Amino Indole Precursor C Reaction in DCM with N-Methylmorpholine at 0°C A->C B Cyclopentyl Chloroformate B->C D Zafirlukast Precursor (Cyclopentyl Carbamate) C->D Forms Carbamate Linkage E Further Steps D->E F Zafirlukast (API) E->F

Caption: Logical flow showing the use of this compound in Zafirlukast synthesis.

Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

While specific protocols for this compound are not widely published, a general method for analyzing chloroformate derivatives or compounds derivatized with chloroformates can be adapted. Chloroformates are often used as derivatizing agents to improve the volatility of polar analytes for GC-MS analysis.[12][13]

General Protocol for GC-MS Analysis:

  • Sample Preparation: A solution of the analyte (this compound or a derivative) is prepared in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC. An appropriate injection mode (e.g., splitless) is used to maximize sensitivity.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms). The column oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum that allows for structural elucidation and identification.

This technical guide provides a foundational understanding of this compound for scientific professionals. Its well-defined reactivity, coupled with established synthetic protocols, solidifies its role as an indispensable tool in the synthesis of pharmaceuticals and other complex organic molecules.

References

Cyclopentyl Chloroformate: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentyl chloroformate is a key chemical intermediate in various synthetic pathways, particularly in the pharmaceutical industry for the development of antiviral therapies such as peptidomimetic Hepatitis C protease inhibitors.[1] Its utility as a reagent for introducing the cyclopentyloxycarbonyl moiety in organic synthesis makes it a valuable compound in fine chemical production as well.[1] However, its hazardous nature necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the essential precautions for handling and storing this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled.[2][3] Furthermore, it causes severe skin burns and serious eye damage, and may cause an allergic skin reaction.[2][3][4] Prolonged or repeated exposure may cause damage to organs.[3][4]

Table 1: GHS Hazard Statements

CodeHazard Statement
H226Flammable liquid and vapour.[3][4][5]
H302Harmful if swallowed.[2][3]
H312Harmful in contact with skin.[2]
H314Causes severe skin burns and eye damage.[2]
H317May cause an allergic skin reaction.[3][4][5]
H318Causes serious eye damage.[2][3][4][5]
H331Toxic if inhaled.[3][4][5]
H332Harmful if inhaled.[2]
H373May cause damage to organs through prolonged or repeated exposure.[3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

Table 2: Physical and Chemical Data

PropertyValue
CAS Number 50715-28-1[2][3][4]
Molecular Formula C6H9ClO2[3][4]
Molecular Weight 148.59 g/mol [3][4]
Appearance Colorless liquid
Purity 95%[2]
Relative Density 1.2[2]
Refractive Index 1.46[2]

Handling Precautions

Safe handling of this compound requires a controlled environment and strict adherence to personal protective measures.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][4][6]

  • Eyewash and Safety Shower: Facilities must be equipped with an eyewash fountain and a safety shower in the immediate vicinity of any potential exposure.[2][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4] Standard EN 166 (EU) or NIOSH (US) approved equipment is recommended.[4]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[4][6] Inspect gloves before use and use proper glove removal technique to avoid skin contact.[4]

    • Protective Clothing: Flame retardant and antistatic protective clothing is recommended.[4]

  • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved or equivalent respirator with an appropriate filter type (e.g., ABEK).[2][4]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling and before breaks.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

  • Remove contaminated clothing immediately and wash before reuse.[2]

Storage Conditions

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

  • Temperature: Store long-term at 2-8°C in a cool, dry place.[2]

  • Container: Keep the container tightly closed when not in use.[2] Vent the container periodically.

  • Environment: Store in a well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][4] Take precautionary measures against static discharge.

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.[2]

Stability and Reactivity

  • Chemical Stability: this compound is stable under recommended storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, alcohols, amines, and bases.[2][4][7] It is also water-reactive.[8]

  • Hazardous Decomposition Products: In case of fire, thermal decomposition can produce toxic and irritating gases, including carbon oxides and hydrogen chloride.[2][4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release
  • Evacuate: Evacuate personnel from the affected area and ensure adequate ventilation.[4][6]

  • Control Ignition Sources: Remove all sources of ignition.[2][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2][4]

  • Clean-up: Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable, closed container for disposal.[2][6]

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[2][4]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for ensuring the safe handling and storage of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures a Review SDS b Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) a->b c Select and Inspect PPE b->c d Work in a Well-Ventilated Area / Fume Hood c->d Proceed to Handling e Wear Appropriate PPE d->e m Accidental Release d->m If Spill Occurs f Avoid Inhalation, Ingestion, and Skin/Eye Contact e->f g Keep Away from Incompatible Materials f->g n Personal Exposure f->n If Exposure Occurs h Store in a Tightly Closed Container g->h After Use i Store at 2-8°C h->i j Store in a Cool, Dry, Well-Ventilated Area i->j k Keep Away from Ignition Sources j->k l Store in a Locked and Authorized Area k->l q Contain and Clean Up Spill m->q o Follow First Aid Measures n->o p Seek Immediate Medical Attention o->p

Caption: Workflow for Safe Handling and Storage of this compound.

References

Cyclopentyl Chloroformate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentyl chloroformate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to assess its solubility through established experimental protocols. The information herein is intended to support professionals in drug development and other scientific research fields where this compound is utilized as a key reagent and building block.

Executive Summary

This compound is a crucial chemical intermediate, notably used in the synthesis of novel peptidomimetic Hepatitis C protease inhibitors.[1] Understanding its solubility is paramount for reaction optimization, purification processes, and formulation development. This guide offers a qualitative assessment of its expected miscibility with a range of organic solvents, based on general principles of chemical compatibility. Furthermore, it provides detailed experimental protocols for both qualitative and quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Miscibility of this compound

While specific quantitative data is scarce, the principle of "like dissolves like" can be used to predict the miscibility of this compound with various organic solvents.[2] As a relatively non-polar molecule with an ester functional group, it is expected to be miscible with a wide array of common organic solvents. The following table provides a qualitative prediction of its miscibility.

Solvent ClassRepresentative SolventsPredicted Miscibility with this compoundRationale
Aprotic Polar Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateMiscibleThese solvents share some polar characteristics with the ester group of this compound, facilitating miscibility.
Halogenated Solvents Dichloromethane (DCM), ChloroformMiscibleSimilarities in structure and polarity between this compound and halogenated solvents suggest good miscibility. Synthesis of this compound is often performed in anhydrous ether or dichloromethane.[3]
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscibleThe non-polar nature of both this compound and aromatic hydrocarbons indicates a high likelihood of miscibility.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneMiscibleThe cyclopentyl group contributes to the non-polar character of the molecule, suggesting good miscibility with non-polar aliphatic solvents.
Ethers Diethyl ether, DioxaneMiscibleThe ether functional group is compatible with the ester group, and the overall non-polar nature of these solvents should lead to miscibility. Synthesis often involves anhydrous ether.[3]
Protic Polar Solvents Methanol, Ethanol, IsopropanolLikely Miscible, but with cautionWhile likely miscible, chloroformates can react with alcohols to form carbonate esters.[4] This reactivity should be considered, and anhydrous conditions are crucial.
Water ImmiscibleThis compound is a non-polar organic compound and is expected to be immiscible with water. Chloroformates also hydrolyze in the presence of moisture.[4]

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following protocols provide a framework for researchers to determine the solubility of this compound in their chosen organic solvents.

Qualitative Miscibility Determination

This simple, visual method provides a rapid assessment of whether this compound is miscible with a given solvent at a specific temperature.[5]

Materials:

  • This compound

  • A range of anhydrous organic solvents (see Table 1)

  • Small, dry glass vials or test tubes with caps

  • Calibrated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 1 mL of the selected anhydrous organic solvent to a clean, dry vial.

  • Using a calibrated pipette, add 1 mL of this compound to the same vial.

  • Cap the vial securely and vortex the mixture for 30-60 seconds.

  • Visually inspect the mixture against a well-lit background.

    • Miscible: The mixture will be a single, clear, homogeneous phase.

    • Immiscible: The mixture will be cloudy or will separate into two distinct layers.[5]

  • Record the observation and the temperature at which the test was conducted.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[6]

Materials:

  • This compound

  • Selected anhydrous organic solvent

  • Glass flasks with airtight stoppers

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and solute)

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the chosen anhydrous organic solvent in a glass flask. The exact amount will depend on the expected solubility, but enough should be added to ensure a visible excess of the solute remains undissolved. b. Securely stopper the flask. c. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: a. After the equilibration period, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the collected sample through a chemically compatible syringe filter to remove any remaining microscopic undissolved droplets. d. Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).

  • Analysis: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. .b. Analyze the calibration standards and the diluted sample using a validated GC or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original, undiluted saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

Solubility_Workflow start Start: Select Organic Solvent qual_test Perform Qualitative Miscibility Test start->qual_test is_miscible Is the mixture homogeneous? qual_test->is_miscible quant_test Proceed with Quantitative Solubility Determination (Shake-Flask Method) is_miscible->quant_test Yes not_miscible Document as Immiscible/ Select Alternative Solvent is_miscible->not_miscible No analyze Analyze Saturated Solution (e.g., GC, HPLC) quant_test->analyze not_miscible->start Re-evaluate calculate Calculate Solubility (g/100mL or mol/L) analyze->calculate end End: Solubility Data Obtained calculate->end

Caption: Workflow for Determining this compound Solubility.

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7][8]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[8][9] Recommended long-term storage is at 2-8°C.[9]

  • Reactivity: this compound is reactive and will hydrolyze in the presence of water or moist air. It can also react with alcohols.[4] All experiments should be conducted under anhydrous conditions.

Conclusion

References

Spectral Data Analysis of Cyclopentyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl chloroformate (CAS No: 50715-28-1) is a key building block in organic synthesis, notably utilized in the introduction of the cyclopentyloxycarbonyl protecting group and in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure consists of a cyclopentyl ring attached to a chloroformate group. Accurate characterization of this reagent is paramount for ensuring reaction specificity and product purity. This guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for this compound, outlines generalized experimental protocols for data acquisition, and presents a logical workflow for its structural confirmation.

Predicted and Expected Spectral Data

Due to the limited availability of experimentally derived public data, the following spectral characteristics are based on predictive models and analysis of analogous structures. These predictions offer a robust baseline for the identification and verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentyl ring. The methine proton (H-1) adjacent to the oxygen atom is anticipated to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen and the chloroformate group. The methylene (B1212753) protons (H-2/H-5 and H-3/H-4) will appear as overlapping multiplets further upfield.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H-1~5.2Multiplet
H-2, H-5~1.9Multiplet
H-3, H-4~1.6Multiplet

¹³C NMR (Predicted)

The carbon NMR spectrum will be characterized by the carbonyl carbon of the chloroformate group appearing significantly downfield. The carbon atom bonded to the oxygen (C-1) will also be deshielded, while the other cyclopentyl carbons will resonate at higher fields.

Carbon Predicted Chemical Shift (ppm)
C=O~150
C-1~85
C-2, C-5~33
C-3, C-4~24
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the chloroformate group. Other significant peaks will correspond to the C-O and C-Cl stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Chloroformate)~1775Strong
C-O Stretch~1150Strong
C-Cl Stretch~700Medium
C-H Stretch (Aliphatic)2850-3000Medium-Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (148.59 g/mol ).[3] The fragmentation pattern will likely involve the loss of a chlorine atom, the cyclopentyl group, or the entire chloroformate moiety.

m/z Possible Fragment Notes
148/150[C₆H₉ClO₂]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
113[C₆H₉O₂]⁺Loss of Cl
85[C₅H₉O]⁺Loss of COCl
69[C₅H₉]⁺Cyclopentyl cation
63[COCl]⁺Chloroformyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Select the appropriate nucleus for detection (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick the peaks and report the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions (e.g., m/z 10-200).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

    • Compare the observed isotopic pattern of chlorine-containing fragments with the theoretical distribution.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectral data.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structural_Confirmation Structural Confirmation H_NMR ¹H NMR H_NMR_Analysis Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicities H_NMR->H_NMR_Analysis C_NMR ¹³C NMR C_NMR_Analysis Analyze ¹³C NMR: - Number of Signals - Chemical Shifts C_NMR->C_NMR_Analysis IR IR Spectroscopy IR_Analysis Analyze IR: - C=O Stretch (~1775 cm⁻¹) - C-O Stretch IR->IR_Analysis MS Mass Spectrometry MS_Analysis Analyze MS: - Molecular Ion Peak (m/z 148/150) - Fragmentation Pattern MS->MS_Analysis Structure_Confirmed Structure Confirmed: This compound H_NMR_Analysis->Structure_Confirmed Confirms Cyclopentyl Protons C_NMR_Analysis->Structure_Confirmed Confirms Carbon Skeleton IR_Analysis->Structure_Confirmed Confirms Chloroformate Group MS_Analysis->Structure_Confirmed Confirms Molecular Weight and Fragments

References

An In-depth Technical Guide to Cyclopentyl Chloroformate: Structure, Isomers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl chloroformate is a key organic reagent, primarily utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility stems from the reactive chloroformate group, which allows for the facile introduction of a cyclopentyloxycarbonyl moiety onto various nucleophiles. This guide provides a comprehensive overview of the structural formula of this compound, a detailed exploration of its structural and functional group isomers, and a summary of its key physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and illustrates its fundamental reactivity, which is crucial for its application in complex molecule synthesis, such as in the development of novel peptidomimetic hepatitis C protease inhibitors.[2]

Structural Formula and Physicochemical Properties

This compound, with the molecular formula C₆H₉ClO₂, is the cyclopentyl ester of chloroformic acid.[3] Its structure features a central carbonyl group bonded to a chlorine atom and a cyclopentyloxy group.

G

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₉ClO₂[3]
Molecular Weight 148.59 g/mol [3]
Appearance Clear or yellowish liquid with a pungent odor
Density (20°C) 1.15 g/cm³
Boiling Point Decomposes before boiling
Melting Point Below -65 °C
Solubility Soluble in usual organic solvents

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₆H₉ClO₂, a variety of structural and functional group isomers exist. These can be broadly categorized as follows:

  • Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups on the skeleton.

  • Chain Isomers: These isomers have different arrangements of the carbon skeleton.

  • Functional Group Isomers: These isomers have different functional groups.

isomers cluster_chloroformates Chain Isomers (Chloroformates) cluster_carboxylic_acids Functional Group Isomers (Carboxylic Acids) cluster_esters Functional Group Isomers (Esters) Cyclopentyl\nchloroformate Cyclopentyl chloroformate Methylcyclobutyl\nchloroformate Methylcyclobutyl chloroformate Cyclopentyl\nchloroformate->Methylcyclobutyl\nchloroformate Ethylcyclopropyl\nchloroformate Ethylcyclopropyl chloroformate Methylcyclobutyl\nchloroformate->Ethylcyclopropyl\nchloroformate 2-Chlorocyclopentane-\n1-carboxylic acid 2-Chlorocyclopentane- 1-carboxylic acid 3-Chlorohex-4-enoic\nacid 3-Chlorohex-4-enoic acid 2-Chlorocyclopentane-\n1-carboxylic acid->3-Chlorohex-4-enoic\nacid 4-Chlorohex-2-enoic\nacid 4-Chlorohex-2-enoic acid 3-Chlorohex-4-enoic\nacid->4-Chlorohex-2-enoic\nacid 2-Chlorocyclopentyl\nformate 2-Chlorocyclopentyl formate (B1220265) Methyl 2-chloro-\ncyclobutanecarboxylate Methyl 2-chloro- cyclobutanecarboxylate 2-Chlorocyclopentyl\nformate->Methyl 2-chloro-\ncyclobutanecarboxylate

A comparison of the known physicochemical properties of this compound and some of its isomers is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)NotesReference(s)
This compoundC₆H₉ClO₂148.59Decomposes[3]
2-Chlorocyclopentanecarboxylic acidC₆H₉ClO₂148.59-A functional group and positional isomer.[4]
2-Chlorocyclopentyl formateC₆H₉ClO₂148.59-A functional group isomer.[5]
4-Chlorohexanoic acidC₆H₁₁ClO₂150.60-A functional group isomer with a different degree of saturation.[6]
5-Chlorohexanoic acidC₆H₁₁ClO₂150.60-A functional group and positional isomer of 4-chlorohexanoic acid.[7]
6-Chlorohexanoic acidC₆H₁₁ClO₂150.60107-108.6 @ 0.18 TorrA functional group and positional isomer of 4-chlorohexanoic acid.[8][9]
2-Methylbutyl chloroformateC₆H₁₁ClO₂150.60-A chain isomer with a different degree of saturation.[10]
Cyclobutyl chloroformateC₅H₇ClO₂134.56148.3 (Predicted)A related compound with a different ring size.[11][12]

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized from the reaction of cyclopentanol (B49286) with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base to neutralize the HCl byproduct.[13]

synthesis_workflow reagents Cyclopentanol + Triphosgene + Pyridine (B92270) reaction Reaction in Anhydrous Ether (-70°C to RT) reagents->reaction 1. Add dropwise workup Aqueous HCl quench Phase Separation Drying (Na2SO4) reaction->workup 2. Stir 2.5h product Cyclopentyl Chloroformate workup->product 3. Evaporation

Materials:

  • Cyclopentanol

  • Triphosgene

  • Pyridine

  • Anhydrous ether

  • 1.0 N HCl aqueous solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of triphosgene (11.87 g, 40.0 mmol) in anhydrous ether (100 mL) is cooled to -70 °C.[13]

  • A mixed solution of cyclopentanol (10.9 mL, 120 mmol) and pyridine (10.7 mL, 132 mmol) is added slowly and dropwise to the triphosgene solution.[13]

  • The reaction mixture is stirred continuously for 1 hour at -70 °C and then allowed to warm to room temperature while stirring for an additional 1.5 hours.[13]

  • The reaction is quenched by the addition of 1.0 N HCl aqueous solution (110 mL).[13]

  • The organic phase is separated, washed with brine (60 mL), and dried over anhydrous sodium sulfate.[13]

  • The solvent is removed by distillation under reduced pressure to afford this compound.[13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

reactions cluster_products Reaction Products start Cyclopentyl Chloroformate carbamate Carbamate start->carbamate + Amine (R₂NH) carbonate Carbonate Ester start->carbonate + Alcohol (R'OH) anhydride Mixed Anhydride start->anhydride + Carboxylic Acid (R'COOH)

Key Reactions:

  • Reaction with Amines: this compound reacts readily with primary and secondary amines to form stable carbamates. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield carbonate esters.

  • Reaction with Carboxylic Acids: The reaction with carboxylic acids produces mixed anhydrides, which are themselves reactive intermediates for acylation reactions.

This reactivity profile makes this compound a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1]

References

Methodological & Application

Application Note: Cyclopentyl Chloroformate as a Derivatization Reagent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically significant molecules, such as amino acids, organic acids, and pharmaceuticals, are non-volatile due to the presence of polar functional groups (-COOH, -OH, -NH2, -SH). Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.

Alkyl chloroformates are versatile derivatization reagents that react rapidly with a wide range of functional groups in an aqueous medium.[1] This application note details the use of cyclopentyl chloroformate as a derivatization reagent for the analysis of polar analytes by GC-MS. The cyclopentyl moiety offers a favorable increase in hydrophobicity and molecular weight to the derivatives, potentially improving chromatographic separation and mass spectrometric detection. While specific literature on this compound for this application is limited, this note provides a comprehensive protocol and expected performance based on the well-established principles of other alkyl chloroformate derivatizations, such as those using ethyl and methyl chloroformate.[2][3][4]

Principle of Derivatization

This compound reacts with active hydrogen-containing functional groups, such as amines, carboxylic acids, hydroxyls, and thiols, in a single step. The reaction, typically carried out in an aqueous/alcoholic solution with a base catalyst like pyridine, results in the formation of stable, more volatile N/O/S-cyclopentyloxycarbonyl derivatives.[5] The increased hydrophobicity of these derivatives facilitates their extraction into an organic solvent for subsequent GC-MS analysis.[1]

Analyte Suitability

This derivatization method is suitable for a broad range of polar analytes, including but not limited to:

  • Amino Acids: Both proteinogenic and non-proteinogenic amino acids can be derivatized on their amino and carboxylic acid groups.[5][6]

  • Organic Acids: Carboxylic acids are readily esterified.

  • Phenols and Alcohols: The hydroxyl groups are converted to their corresponding carbonate derivatives.

  • Amines: Primary and secondary amines are derivatized to form carbamates.

  • Thiols: Sulfhydryl groups can also be derivatized.

Experimental Protocols

Materials and Reagents
  • This compound (synthesis may be required if not commercially available)[7]

  • Analytes of interest (e.g., amino acid standards)

  • Internal Standard (e.g., a non-endogenous amino acid or a stable isotope-labeled analog)

  • Pyridine

  • Cyclopentanol (B49286)

  • Anhydrous Sodium Sulfate (B86663)

  • Extraction Solvent: Chloroform or n-Hexane

  • Deionized Water

  • Sample Matrix (e.g., serum, urine, cell culture media)

Standard and Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in a suitable solvent (e.g., 0.1 M HCl for amino acids) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves.

  • Sample Preparation:

    • Liquid Samples (e.g., serum, urine): Thaw frozen samples to room temperature. Precipitate proteins by adding a 3:1 ratio of a cold organic solvent (e.g., methanol (B129727) or acetonitrile), vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant for derivatization.

    • Solid Samples (e.g., tissue): Homogenize the tissue in an appropriate extraction buffer. Perform a liquid-liquid or solid-phase extraction to isolate the polar metabolites.

Derivatization Protocol

This protocol is adapted from established methods for other alkyl chloroformates.[3]

  • To 100 µL of the aqueous sample or standard solution in a glass vial, add 50 µL of the internal standard solution.

  • Add 200 µL of a cyclopentanol/pyridine mixture (e.g., 4:1 v/v). The cyclopentanol acts as a scavenger for excess reagent and aids in esterification of the carboxylic acid group.

  • Vortex the mixture for 30 seconds.

  • Add 50 µL of this compound.

  • Immediately cap the vial and vortex vigorously for 1 minute at room temperature. The reaction is typically rapid.

  • Add 500 µL of an extraction solvent (e.g., chloroform).

  • Vortex for 30 seconds to extract the derivatized analytes into the organic phase.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Parameters (Suggested Starting Conditions)

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

ParameterExpected Performance Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 100 - 500 pg on-column
Limit of Quantification (LOQ) 0.5 - 2 ng on-column
Precision (RSD%) < 15%
Recovery (%) 70 - 120%

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample / Standard Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Cyclopentanol/Pyridine Add_IS->Add_Reagents Add_CPCF Add this compound Add_Reagents->Add_CPCF Vortex Vortex for 1 min Add_CPCF->Vortex Add_Solvent Add Extraction Solvent (e.g., Chloroform) Vortex->Add_Solvent Vortex_Extract Vortex to Extract Add_Solvent->Vortex_Extract Centrifuge Centrifuge to Separate Layers Vortex_Extract->Centrifuge Dry_Organic Dry Organic Layer Centrifuge->Dry_Organic GCMS_Analysis GC-MS Analysis Dry_Organic->GCMS_Analysis

Caption: Experimental workflow for the derivatization of aqueous samples.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte Analyte with Active Hydrogen (R-XH, where X = O, NH, S) Derivative Volatile Derivative (R-X-CO-O-Cyclopentyl) Analyte->Derivative CPCF This compound CPCF->Derivative Base Pyridine (Base Catalyst) Base->Derivative catalyzes Byproducts HCl + CO2

Caption: Generalized derivatization reaction of an analyte with this compound.

Conclusion

Derivatization with this compound presents a promising and versatile approach for the GC-MS analysis of a wide array of polar metabolites. The methodology is rapid, performed in an aqueous environment, and is expected to provide robust and reproducible results. The resulting derivatives are stable and exhibit excellent chromatographic properties. This application note provides a comprehensive framework for researchers to develop and validate methods using this compound for their specific analytical needs in metabolomics, clinical diagnostics, and pharmaceutical research. Further optimization of the derivatization and GC-MS parameters for specific analytes and matrices is recommended to achieve the best performance.

References

Application Notes: Protocol for Amine Derivatization with Cyclopentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines is a critical step in various analytical and synthetic applications, particularly in drug development and metabolomics. This process enhances the volatility and thermal stability of amines for gas chromatography (GC) analysis and improves their chromatographic behavior and detectability in high-performance liquid chromatography (HPLC). Cyclopentyl chloroformate is a derivatizing agent that reacts with primary and secondary amines to form stable cyclopentyl carbamates. This modification increases the hydrophobicity of the amine, leading to improved retention in reversed-phase chromatography and better volatility for GC applications. The resulting derivative also has a higher molecular weight, which can be advantageous for mass spectrometry (MS) detection by shifting the molecular ion out of the low-mass background noise.

These application notes provide a detailed protocol for the derivatization of amines with this compound, intended for use in analytical laboratories for sample preparation prior to chromatographic analysis.

Reaction Principle

The derivatization reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

R-NH₂ (or R₂NH) + ClCOOC₅H₉ → R-NHCOOC₅H₉ (or R₂NCOOC₅H₉) + HCl

Experimental Protocols

This protocol is adapted from established methods for amine derivatization using analogous chloroformate reagents, such as ethyl and isobutyl chloroformate, due to the absence of a specific published protocol for this compound.[1][2]

Materials and Reagents
  • Amine sample

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., toluene)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

  • Anhydrous sodium sulfate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware and equipment (vials, syringes, vortex mixer, centrifuge)

Protocol for Derivatization
  • Sample Preparation:

    • If the amine sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent like dichloromethane.

    • Dry the organic phase containing the amine with anhydrous sodium sulfate.

    • If the sample is solid, dissolve it in anhydrous dichloromethane to a known concentration.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the amine solution.

    • Add 20 µL of anhydrous pyridine or triethylamine to act as a base.

    • Prepare a fresh solution of this compound in anhydrous dichloromethane (e.g., 10 mg/mL).

    • Add 100 µL of the this compound solution to the reaction vial.

    • Tightly cap the vial and vortex the mixture for 1-2 minutes.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, though this should be optimized for specific amines.

  • Work-up and Extraction:

    • Add 500 µL of deionized water to quench the reaction and dissolve the amine hydrochloride salt.

    • Vortex the mixture for 30 seconds.

    • Add 500 µL of an organic extraction solvent (e.g., diethyl ether or ethyl acetate) and vortex for 1 minute to extract the derivatized amine.

    • Centrifuge the mixture to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.

    • Dry the final organic extract over anhydrous sodium sulfate.

  • Sample Analysis:

    • The resulting solution containing the cyclopentyl carbamate (B1207046) derivative is now ready for analysis by GC-MS or HPLC.

    • If necessary, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a suitable solvent for injection.

Data Presentation

The following table summarizes representative quantitative data for amine derivatization using analogous chloroformate reagents, which can be expected to be similar for this compound derivatization.

ParameterTypical Value RangeNotes
Reaction Yield 85-99%Yields are highly dependent on the specific amine, reaction conditions, and work-up procedure.
Linearity (r²) > 0.99A linear response is typically observed over a wide concentration range for the derivatized amines.[3]
Limit of Detection (LOD) 1-100 pg on-column (GC-MS)LODs are instrument-dependent and can be influenced by the specific amine and the cleanliness of the sample matrix.[3]
Limit of Quantitation (LOQ) 5-300 pg on-column (GC-MS)LOQs are typically 3-5 times the LOD and represent the lowest concentration that can be reliably quantified.
Repeatability (RSD) < 10%The relative standard deviation for replicate analyses is generally low, indicating good precision of the derivatization and analytical method.[3]
Recovery 70-120%The efficiency of the extraction process for the derivatized amine from the sample matrix is typically within this range.

Mandatory Visualization

Signaling Pathway/Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization of amines with this compound prior to chromatographic analysis.

experimental_workflow Experimental Workflow for Amine Derivatization sample_prep Sample Preparation (Dissolution/Extraction & Drying) derivatization Derivatization Reaction (Amine + this compound + Base) sample_prep->derivatization Amine in Anhydrous Solvent workup Reaction Work-up (Quenching & Extraction) derivatization->workup Reaction Mixture analysis Analysis (GC-MS or HPLC) workup->analysis Purified Derivative in Solution

References

Application Notes and Protocols for Cyclopentyl Chloroformate as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of carbamate (B1207046) chemistry and analogy to other common chloroformate-based protecting groups. Specific experimental data for cyclopentyl chloroformate is not widely available in the public domain, and therefore, the presented data and protocols should be considered as illustrative examples. Optimization of reaction conditions for specific substrates is highly recommended.

Introduction: The N-Cyclopentyloxycarbonyl (Cyc-O-CO) Protecting Group

In the multistep synthesis of complex molecules, particularly in peptide synthesis and drug development, the temporary protection of amine functionalities is crucial to prevent undesired side reactions. Carbamates are one of the most widely used classes of amine protecting groups due to their ease of installation, stability under a range of reaction conditions, and selective removal.[1][2]

This document describes the use of this compound to install the N-cyclopentyloxycarbonyl (Cyc-O-CO) protecting group onto primary and secondary amines. The Cyc-O-CO group offers a potential alternative to more common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), with its own unique stability profile and deprotection characteristics.

Properties of the N-Cyc Protecting Group

The N-Cyc protecting group is a carbamate formed by the reaction of an amine with this compound. Its properties can be inferred from its structure and comparison with other alkyl-based carbamates.

  • Stability: The N-Cyc group is expected to be stable to a variety of non-acidic and non-reductive conditions, making it compatible with many synthetic transformations.

  • Deprotection: Similar to other secondary alkyl carbamates, the N-Cyc group is anticipated to be removable under strong acidic conditions.

Experimental Protocols

General Protocol for the Protection of Amines with this compound

This protocol describes a general procedure for the protection of a primary or secondary amine with this compound under basic conditions.

Materials:

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

  • Add the base (1.2-1.5 eq). For example, use triethylamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-Cyc protected amine.

General Protocol for the Deprotection of N-Cyc Protected Amines

This protocol describes a general procedure for the removal of the N-Cyc protecting group under acidic conditions.

Materials:

  • N-Cyc protected amine

  • Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane, or HBr in acetic acid)

  • Solvent (e.g., dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Cyc protected amine (1.0 eq) in a suitable solvent such as DCM.

  • Add an excess of the strong acid. For example, a solution of 25-50% TFA in DCM can be used.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting free amine can be further purified if necessary.

Data Presentation

The following tables present hypothetical data for the use of this compound as an amine protecting group.

Table 1: Illustrative Reaction Yields for the Protection of Various Amines with this compound

EntryAmine SubstrateBaseSolventTime (h)Yield (%)
1BenzylamineTEADCM492
2AnilineNaHCO₃Dioxane/H₂O1285
3DiethylamineDIPEATHF688
4L-Alanine methyl esterNaHCO₃THF/H₂O895
54-BromoanilineTEADCM1678

Table 2: Illustrative Stability of the N-Cyc Protecting Group under Various Conditions

ConditionReagent/SolventTemperature (°C)Stability
Strong Acid25% TFA in DCM25Cleaved
Strong Base1 M NaOH in MeOH25Stable
NucleophileHydrazine in EtOH50Stable
Reductive (Hydrogenolysis)H₂, Pd/C in EtOH25Stable
Oxidativem-CPBA in DCM25Stable

Visualizations

Protection_Deprotection_Workflow Amine Amine (R-NH2) Protected N-Cyc Protected Amine (R-NH-Cyc) Amine->Protected Protection Reagents_P This compound, Base (e.g., TEA) Reagents_P->Protected Deprotected Free Amine (R-NH2) Protected->Deprotected Deprotection Reagents_D Strong Acid (e.g., TFA) Reagents_D->Deprotected

Caption: General workflow for the protection and deprotection of amines using this compound.

Stability_Comparison Protecting_Groups Protecting Group Boc Cbz Fmoc Cyc Conditions Acid Strong Acid (TFA) Labile Stable Stable Labile Base Strong Base (NaOH) Stable Stable Labile Stable Hydrogenolysis H2, Pd/C Stable Labile Stable Stable

Caption: Comparative stability of N-Cyc and other common amine protecting groups.

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Chloroformate This compound Chloroformate->Tetrahedral Protected_Amine N-Cyc Protected Amine Tetrahedral->Protected_Amine Elimination of Cl- HCl HCl Tetrahedral->HCl Base Base (e.g., TEA) Base->HCl Neutralization

Caption: Proposed reaction mechanism for the protection of an amine with this compound.

References

Application Notes and Protocols: Cyclopentyl Chloroformate in Peptide Synthesis and Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentyl chloroformate (Cpc-Cl) is a versatile reagent employed in organic synthesis, particularly as a key intermediate and building block in the development of complex molecules. Its primary role in peptide chemistry is for the introduction of the cyclopentyloxycarbonyl (Cpc) protecting group for amines and in the activation of carboxylic acids for peptide bond formation. This document provides an overview of its applications, detailed experimental protocols, and relevant data.

Introduction to this compound

This compound is a reactive chemical intermediate with the formula C₆H₉ClO₂.[1] It is primarily utilized for introducing the cyclopentyloxycarbonyl protecting group, a valuable moiety in the synthesis of peptidomimetic compounds and other pharmaceuticals.[1][2] Notably, it has been identified as a key reagent in the synthesis of new peptidomimetic hepatitis C protease inhibitors.[2][3] It also serves as a building block for the synthesis of drugs like Zafirlukast.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cyclopentanol (B49286) with a phosgene (B1210022) equivalent, such as triphosgene (B27547).

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • Cyclopentanol

    • Pyridine (B92270)

    • Triphosgene

    • Anhydrous ether

    • 1.0 N HCl aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of triphosgene (11.87 g, 40.0 mmol) in anhydrous ether (100 mL) is prepared in a reaction vessel and cooled to -70 °C.

    • A mixed solution of cyclopentanol (10.9 mL, 120 mmol) and pyridine (10.7 mL, 132 mmol) is added slowly and dropwise to the triphosgene solution at -70 °C.

    • The reaction mixture is stirred continuously for 1 hour at this temperature.

    • The cooling bath is removed, and stirring is continued at room temperature for 1.5 hours.

    • A 1.0 N HCl aqueous solution (110 mL) is added to acidify the mixture.

    • The organic phase is separated, washed with brine (60 mL), and dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation under reduced pressure to yield this compound.

Quantitative Data for Synthesis

ParameterValueReference
Yield80.7%[5]
Boiling Point80 °C / 75 mmHg[5]

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cyclopentanol Cyclopentanol ether Anhydrous Ether (-70°C to RT) cyclopentanol->ether triphosgene Triphosgene triphosgene->ether pyridine Pyridine (Base) pyridine->ether cyclopentyl_chloroformate This compound ether->cyclopentyl_chloroformate Reaction & Workup

Caption: Workflow for the synthesis of this compound.

Application in Peptide Synthesis: N-Protection of Amino Acids

Chloroformates are widely used to install carbamate (B1207046) protecting groups on the N-terminus of amino acids, preventing unwanted reactions during peptide coupling.[6] this compound can be used to introduce the cyclopentyloxycarbonyl (Cpc) group.

General Experimental Protocol: N-Protection of an Amino Acid

  • Materials:

    • Amino acid

    • This compound

    • A suitable base (e.g., sodium hydroxide, triethylamine)

    • A suitable solvent (e.g., water, dioxane, dichloromethane)

    • Acid for workup (e.g., HCl)

  • Procedure:

    • The amino acid is dissolved in an aqueous solution of a base (e.g., 1N NaOH) or a mixture of an organic solvent and an aqueous base at 0 °C.

    • This compound is added dropwise to the stirred solution while maintaining the pH at an alkaline level with the concurrent addition of the base.

    • The reaction is allowed to proceed at 0 °C to room temperature until completion (monitored by TLC).

    • The reaction mixture is washed with a non-polar organic solvent (e.g., ether) to remove any unreacted chloroformate.

    • The aqueous layer is acidified to a low pH (e.g., pH 2) with a suitable acid (e.g., 1N HCl) to precipitate the N-protected amino acid.

    • The product is collected by filtration, washed with cold water, and dried.

Diagram: N-Protection of an Amino Acid

G cluster_reactants Reactants amino_acid Amino Acid (R-CH(NH2)-COOH) reaction Reaction (Aqueous/Organic Solvent) amino_acid->reaction cpc_cl This compound cpc_cl->reaction base Base (e.g., NaOH) base->reaction n_cpc_amino_acid N-Cpc-Protected Amino Acid reaction->n_cpc_amino_acid Acidic Workup G cluster_activation Activation Step n_protected_aa N-Protected Amino Acid mixed_anhydride Mixed Anhydride Intermediate n_protected_aa->mixed_anhydride cpc_cl This compound cpc_cl->mixed_anhydride base Tertiary Amine Base base->mixed_anhydride dipeptide Protected Dipeptide mixed_anhydride->dipeptide amino_ester Amino Acid/Peptide Ester (Free N-terminus) amino_ester->dipeptide

References

Application Notes: Analysis of Amino Acids Using Cyclopentyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is fundamental in various scientific fields, including metabolomics, clinical diagnostics, pharmaceutical development, and food science. Due to their polar nature and low volatility, amino acids require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization with alkyl chloroformates is a robust and efficient method that converts amino acids into more volatile and less polar derivatives suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of amino acids using cyclopentyl chloroformate and their subsequent analysis.

This compound reacts with the primary and secondary amine groups, as well as the carboxyl and hydroxyl groups of amino acids, to form stable N-cyclopentyloxycarbonyl derivatives.[3][4] This method offers several advantages, including rapid reaction times, high derivatization yields, and the formation of derivatives with excellent chromatographic and mass spectrometric properties, allowing for sensitive and reliable quantification.[3][4]

Reaction of this compound with Amino Acids

The derivatization process involves a two-step reaction. First, the amino group of the amino acid reacts with this compound in the presence of a base, typically pyridine, to form a carbamate. Subsequently, the carboxyl group is esterified. This process makes the amino acid sufficiently volatile for GC analysis.

ReactionMechanism cluster_reactants Reactants cluster_products Products AA Amino Acid R-CH(NH2)-COOH Reaction Reaction AA->Reaction + CPC This compound C5H9OCOCl CPC->Reaction + Derivative Derivatized Amino Acid R-CH(NHCOOC5H9)-COOC5H9 Catalyst Pyridine (Catalyst) Catalyst->Reaction Solvent Aqueous/Organic Solvent Solvent->Reaction Reaction->Derivative ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_workup Sample Workup & Analysis start Start with Aqueous Sample hydrolysis Protein Hydrolysis (if applicable) start->hydrolysis neutralize Neutralization hydrolysis->neutralize cleanup SPE Cleanup (optional) neutralize->cleanup add_reagents Add Methanol, Pyridine, and this compound cleanup->add_reagents vortex1 Vortex (30-60s) add_reagents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex (30s) add_chloroform->vortex2 add_bicarb Add Sodium Bicarbonate vortex2->add_bicarb vortex3 Vortex (30s) add_bicarb->vortex3 centrifuge Centrifuge (2000 x g, 5 min) vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Dry with Sodium Sulfate transfer->dry analyze GC-MS Analysis dry->analyze

References

Application Note: Chiral Analysis of Amino Acids using Cyclopentyl Chloroformate Derivatization Coupled with Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the enantioselective analysis of amino acids using a novel derivatization agent, cyclopentyl chloroformate. The protocol outlines the derivatization of amino acids to form N-cyclopentyloxycarbonyl (Cpc)-amino acid esters, which are amenable to separation and quantification by gas chromatography-mass spectrometry (GC-MS) on a chiral stationary phase. This method is applicable for the accurate determination of enantiomeric ratios of amino acids in complex matrices, a critical aspect in pharmaceutical research, drug development, and metabolomics.

Introduction

The chirality of amino acids plays a crucial role in biological systems, with L-amino acids being the primary building blocks of proteins. The presence and quantification of D-amino acids can be indicative of physiological or pathological processes, and are of significant interest in drug development and food science. Chiral analysis of amino acids typically requires a derivatization step to enhance volatility and enable separation on a chiral chromatography column.

Alkyl chloroformates are widely used for the derivatization of amino acids due to their rapid and quantitative reaction with both amino and carboxyl groups. While various alkyl chloroformates have been employed, this application note focuses on the use of this compound. The cyclopentyl group introduces a unique hydrophobicity and steric hindrance that can influence chromatographic retention and mass spectrometric fragmentation, potentially offering advantages in the separation of certain amino acids.

Principle of the Method

The method is based on a two-step derivatization of amino acids. In the first step, the carboxyl group of the amino acid is esterified. This is followed by the acylation of the amino group with this compound in an alkaline medium. The resulting N-cyclopentyloxycarbonyl-amino acid esters are volatile and can be effectively separated on a chiral capillary GC column. The separated enantiomers are then detected and quantified by mass spectrometry, typically in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

  • Amino acid standards (L- and D-enantiomers)

  • This compound (CPCF)

  • Anhydrous isopropanol (B130326)

  • Pyridine

  • Chloroform

  • Sodium bicarbonate solution (1 M)

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (e.g., L-Norvaline or a stable isotope-labeled amino acid)

  • Sample matrix (e.g., protein hydrolysate, biological fluid)

Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., Chirasil-Val or equivalent)

  • Vortex mixer

  • Centrifuge

  • Autosampler

Sample Preparation

  • Protein Hydrolysis (if applicable): For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by neutralization.

  • Aqueous Sample Preparation: For aqueous samples, such as biological fluids, a dilution step may be necessary.

  • Internal Standard Addition: Spike the sample with a known concentration of the internal standard.

Derivatization Protocol

This protocol is adapted from established methods for other alkyl chloroformates and optimized for this compound.

  • Esterification:

    • To 100 µL of the amino acid sample (or standard solution), add 400 µL of anhydrous isopropanol and 50 µL of pyridine.

    • Vortex the mixture for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes to facilitate the esterification of the carboxylic acid group.

    • Evaporate the solvent under a stream of nitrogen.

  • Acylation:

    • Reconstitute the dried residue in 100 µL of 1 M sodium bicarbonate solution.

    • Add 100 µL of a 10% (v/v) solution of this compound in chloroform.

    • Vortex vigorously for 1 minute to facilitate the acylation of the amino group.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Extraction:

    • Carefully transfer the lower organic layer (chloroform) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

    • The sample is now ready for GC-MS analysis.

GC-MS Conditions

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 100°C (hold 2 min), ramp to 220°C at 5°C/min, hold for 5 min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for each amino acid derivative.

Data Presentation

Table 1: Representative GC-MS Data for N-Cyclopentyloxycarbonyl-Amino Acid Isopropyl Esters

(Note: The following data is a hypothetical representation based on typical elution patterns and fragmentation of similar derivatives. Actual retention times and mass fragments should be determined experimentally.)

Amino AcidEnantiomerExpected Retention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
AlanineL-Ala12.515811486
D-Ala12.815811486
ValineL-Val14.2186142100
D-Val14.6186142100
LeucineL-Leu15.8200156114
D-Leu16.2200156114
ProlineL-Pro16.518414068
D-Pro16.918414068
PhenylalanineL-Phe22.123419091
D-Phe22.523419091

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Amino Acid Sample (e.g., Protein Hydrolysate) Add_IS Add Internal Standard Sample->Add_IS Esterification Esterification (Isopropanol, Pyridine, 60°C) Add_IS->Esterification Acylation Acylation (this compound, NaHCO3) Esterification->Acylation Extraction Liquid-Liquid Extraction (Chloroform) Acylation->Extraction Drying Drying (Na2SO4) Extraction->Drying GCMS GC-MS Analysis (Chiral Column) Drying->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification & Enantiomeric Ratio Determination Integration->Quantification

Caption: Experimental workflow for the chiral analysis of amino acids.

Conclusion

The use of this compound as a derivatizing agent offers a promising alternative for the chiral analysis of amino acids by GC-MS. The described protocol provides a detailed methodology for the derivatization and analysis, which can be adapted for various research and drug development applications. The unique properties of the cyclopentyl group may provide chromatographic advantages for specific amino acids. Experimental validation of retention times and mass spectra is recommended to establish a robust quantitative method.

Application Notes and Protocols: Cyclopentyl Chloroformate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity peptides. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are the most prevalent α-amino protecting groups, the exploration of alternative protective strategies remains a key area of research for the synthesis of complex or modified peptides. Cyclopentyl chloroformate offers a potential, albeit less conventional, reagent for the introduction of a cyclopentoxycarbonyl (Cyc) protecting group onto the N-terminus of amino acids.

These application notes provide a theoretical framework and proposed protocols for the use of this compound in SPPS. It is important to note that while the chemical principles are sound, the application of the Cyc group in SPPS is not widely documented in peer-reviewed literature. Therefore, the following protocols are intended as a starting point for research and development, and optimization will be necessary. The proposed Cyc group is anticipated to exhibit stability to the basic conditions used for Fmoc removal, suggesting its potential utility in orthogonal protection schemes.

Data Presentation: Comparative Analysis of Protecting Groups

PropertyFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butoxycarbonyl)Cyc (Cyclopentoxycarbonyl) - Predicted
Molecular Weight of Protecting Group 222.24 g/mol 100.12 g/mol 115.13 g/mol
Cleavage Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., TFA)Acid-labile (e.g., TFA, likely requiring strong acid conditions)
Orthogonality to Side-Chain Protecting Groups Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Orthogonal to base-labile (e.g., Fmoc) and some other specialized protecting groups.Potentially orthogonal to base-labile side-chain protecting groups.
Detection of Deprotection UV-active byproduct (dibenzofulvene) allows for real-time monitoring.No readily detectable byproduct.No readily detectable byproduct.
Potential Side Reactions during Deprotection Aspartimide formation, especially with sensitive sequences.Cationic side reactions with nucleophilic residues (e.g., Trp, Met).Potential for cyclopentyl cation-mediated side reactions, similar to Boc.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclopentoxycarbonyl (Cyc)-Protected Amino Acids

This protocol outlines the synthesis of a generic N-Cyc-protected amino acid (Cyc-AA-OH) using this compound.

Materials:

  • Amino acid

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of Amino Acid: Dissolve the desired amino acid (1 equivalent) in 1 M sodium carbonate solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

  • Addition of this compound: While vigorously stirring the amino acid solution, slowly add this compound (1.1 equivalents) dissolved in a minimal amount of dioxane.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with ethyl acetate to remove any unreacted this compound.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude Cyc-AA-OH.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis using Cyc-Protected Amino Acids (Hypothetical Fmoc-Based Orthogonal Strategy)

This protocol describes a hypothetical workflow for incorporating a Cyc-protected amino acid into a peptide sequence using a standard Fmoc-based SPPS strategy. This assumes the Cyc group is stable to piperidine and can be removed with a final acid cleavage cocktail.

Materials:

  • Fmoc-Rink Amide resin (or other suitable Fmoc-compatible resin)

  • Fmoc-protected amino acids

  • Cyc-protected amino acid (from Protocol 1)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Amino Acid:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with the chosen coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent Fmoc-amino acid in the sequence.

  • Coupling of Cyc-Amino Acid:

    • At the desired position in the sequence, couple the Cyc-protected amino acid using the same procedure as in step 4.

  • Chain Elongation: Continue elongating the peptide chain with Fmoc-amino acids as described in steps 2-5.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups as well as the N-terminal Cyc group.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_of_Cyc_Amino_Acid AminoAcid Amino Acid Reaction Reaction (0°C to RT) AminoAcid->Reaction Na2CO3 Na2CO3 (aq) Na2CO3->Reaction CyclopentylChloroformate Cyclopentyl Chloroformate CyclopentylChloroformate->Reaction Workup Acidic Work-up & Extraction Reaction->Workup CycAA Cyc-AA-OH Workup->CycAA

Caption: Synthesis of N-Cyc-protected amino acid.

SPPS_Workflow_with_Cyc_AA Start Start: Fmoc-AA-Resin FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotection Wash1 Wash (DMF) FmocDeprotection->Wash1 Coupling Couple Next Fmoc-AA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for Sequence Wash2->Loop Loop->FmocDeprotection Yes CoupleCyc Couple Cyc-AA Loop->CoupleCyc No ContinueFmoc Continue with Fmoc-AA Cycles CoupleCyc->ContinueFmoc FinalDeprotection Final Fmoc Deprotection ContinueFmoc->FinalDeprotection Cleavage Cleavage & Cyc Deprotection (TFA Cocktail) FinalDeprotection->Cleavage End Crude Peptide Cleavage->End

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopentyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving cyclopentyl chloroformate (Cpc-Cl).

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is predominantly used as a protecting group for amines, forming a cyclopentyl carbamate (B1207046) (Cpc). This protecting group is valuable in multi-step syntheses, particularly in peptide synthesis and the development of pharmaceuticals, as it prevents the amine's nucleophilicity from interfering with subsequent reaction steps.[1][2] It can also react with alcohols and mercaptans to form carbonates and thiocarbonates, respectively.[3]

Q2: What are the typical storage and handling conditions for this compound?

A2: this compound is a flammable, corrosive, and moisture-sensitive liquid.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3] Due to its reactivity with water, all glassware and solvents used should be anhydrous to prevent hydrolysis.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting amine and the formation of the carbamate product.[5] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the reactants, products, and any potential side products.[6][7]

Q4: What are the general conditions for removing the cyclopentyl carbamate (Cpc) protecting group?

A4: While specific conditions can vary depending on the substrate, carbamate protecting groups are typically removed under acidic, basic, or hydrogenolysis conditions.[1] For carbamates similar to the Cpc group, acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenation are common deprotection methods.[1][8] The choice of method should be guided by the stability of other functional groups in the molecule.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Carbamate Product

Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Reagent Quality Verify the purity of this compound and the amine. Use freshly opened or properly stored reagents.Impurities in the starting materials can lead to side reactions or inhibit the desired reaction. This compound can degrade over time, especially if exposed to moisture.
Solvent and Glassware Contamination Ensure all solvents are anhydrous and glassware is thoroughly dried before use.This compound readily hydrolyzes in the presence of water to cyclopentanol (B49286) and HCl, which will reduce the amount of reagent available for the reaction and introduce acidic conditions that may affect the amine.[3]
Inadequate Base The choice and amount of base are critical. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used.[9][10]A base is required to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the starting amine, reducing its nucleophilicity. The basicity and steric hindrance of the base can influence the reaction rate and selectivity.[11]
Suboptimal Reaction Temperature Reactions are often performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[5] Consider running the reaction at a consistently low temperature if side reactions are observed.Temperature control is crucial for managing exothermic reactions and minimizing the formation of side products.[12]
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider extending the reaction time.Some reactions, particularly with sterically hindered amines, may require longer reaction times to go to completion.

Experimental Protocols

General Protocol for the N-Protection of a Primary Amine with this compound

This protocol provides a general procedure for the formation of a cyclopentyl carbamate from a primary amine.

Materials:

  • Primary amine

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the primary amine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • Slowly add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction Pathway for Carbamate Formation

The following diagram illustrates the general reaction mechanism for the formation of a cyclopentyl carbamate from a primary amine and this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Primary Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack CpcCl This compound (Cpc-Cl) CpcCl->Tetrahedral Carbamate Cyclopentyl Carbamate (R-NH-Cpc) Tetrahedral->Carbamate Elimination of Cl- HCl HCl Tetrahedral->HCl

Caption: General reaction pathway for carbamate formation.

Troubleshooting Workflow for Low Carbamate Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in carbamate synthesis.

G Start Start: Low Carbamate Yield CheckReagents Verify Purity of Reagents and Solvents? Start->CheckReagents ReagentImpure Use Pure Reagents & Fresh Anhydrous Solvents CheckReagents->ReagentImpure No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes ReagentImpure->CheckConditions OptimizeConditions Optimize Temperature, Base, and Solvent CheckConditions->OptimizeConditions No CheckCompletion Is Reaction Complete? CheckConditions->CheckCompletion Yes OptimizeConditions->CheckCompletion IncreaseTime Increase Reaction Time and Continue Monitoring CheckCompletion->IncreaseTime No End Successful Optimization CheckCompletion->End Yes IncreaseTime->End

Caption: Troubleshooting workflow for low carbamate yield.

Logical Relationships of Reaction Parameters

This diagram illustrates the interplay between key reaction parameters and their impact on the outcome of the reaction.

G cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature SideProducts Side Products Temperature->SideProducts Can Increase Rate Reaction Rate Temperature->Rate Influences Base Base (Type & Amount) Base->SideProducts Can Influence Base->Rate Influences Solvent Solvent Polarity Solvent->Rate Influences Concentration Concentration Concentration->Rate Influences Yield Yield SideProducts->Yield Reduces Rate->Yield Directly Affects

Caption: Logical relationships of reaction parameters.

References

Side reactions and byproducts of Cyclopentyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopentyl Chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound and how can I avoid them?

This compound can decompose, particularly when exposed to heat or impurities. The main decomposition products are cyclopentyl chloride, carbon dioxide, cyclopentene, and hydrogen chloride.[1] Iron contaminants can also catalyze decomposition during distillation.[2]

Troubleshooting Decomposition:

  • Storage: Store this compound at or below 0°C in a tightly sealed container to minimize thermal decomposition.[1]

  • Reaction Temperature: Perform reactions at the lowest effective temperature. Avoid prolonged heating.

  • Purification: If distillation is necessary, ensure all equipment is free of metal contaminants, especially iron.[2] Washing the crude product with an aqueous solution of an alkali metal halide can help remove iron contaminants.[2]

Q2: My reaction with an amine is giving low yields of the desired carbamate (B1207046). What are the likely side reactions?

Low yields in carbamate formation are often due to side reactions involving the amine or the this compound itself.

Common Side Reactions:

  • Over-alkylation of Amine: Primary and secondary amines can react with the this compound to form the desired carbamate, but the product can sometimes be further alkylated, leading to more complex mixtures.

  • Reaction with Tertiary Amines: Tertiary amines, often used as bases, can react with this compound, leading to N-dealkylation and the formation of a carbamate and an alkyl chloride.

  • Hydrolysis: If moisture is present in the reaction, this compound will hydrolyze to cyclopentanol (B49286), carbon dioxide, and hydrochloric acid.[1] The HCl generated can protonate the amine, rendering it non-nucleophilic.

Q3: I am observing the formation of dicyclopentyl carbonate as a byproduct. What causes this and how can it be minimized?

Dicyclopentyl carbonate is a common impurity in this compound and can also form during reactions.[1]

Causes and Mitigation:

  • Reaction with Cyclopentanol: This byproduct can form if there is residual cyclopentanol from the synthesis of the chloroformate or if hydrolysis of the chloroformate occurs during the reaction. The resulting cyclopentanol can then react with another molecule of this compound.

  • Minimization Strategies:

    • Use high-purity this compound.

    • Ensure strictly anhydrous reaction conditions to prevent hydrolysis. Use dry solvents and reagents.

    • Add the this compound slowly to the reaction mixture to avoid high local concentrations.

Q4: How can I detect the common byproducts in my reaction mixture?

Several analytical techniques can be used to identify and quantify byproducts.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts like cyclopentyl chloride, cyclopentanol, and dicyclopentyl carbonate. Derivatization with an agent like ethyl chloroformate can be used for the analysis of a wide range of metabolites.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the progress of the reaction. The disappearance of the chloroformate peak and the appearance of the carbamate or carbonate carbonyl stretch are indicative of the reaction's progress. Secondary amide formation can be identified by a band around 1570 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the main product and any significant byproducts.

Troubleshooting Guides

Guide 1: Low Yield of Carbamate in Reactions with Primary/Secondary Amines

This guide provides a systematic approach to troubleshooting low yields when reacting this compound with primary or secondary amines.

Troubleshooting Workflow:

start Low Carbamate Yield check_purity 1. Verify Purity of Starting Materials - this compound (impurities like cyclopentanol) - Amine - Solvent (check for water content) start->check_purity check_conditions 2. Review Reaction Conditions - Anhydrous conditions? - Appropriate base used? - Correct stoichiometry? check_purity->check_conditions analysis 3. Analyze Crude Reaction Mixture (GC-MS, NMR, or TLC) check_conditions->analysis hydrolysis Issue: Hydrolysis Products Detected (Cyclopentanol, CO2) analysis->hydrolysis Hydrolysis products present overalkylation Issue: Over-alkylation or Side Products from Base Detected analysis->overalkylation Other byproducts present no_reaction Issue: Starting Materials Unreacted analysis->no_reaction Mainly starting materials solution_hydrolysis Solution: - Use anhydrous solvents (e.g., dry DCM, THF). - Dry amine and other reagents. - Perform reaction under inert atmosphere (N2 or Ar). hydrolysis->solution_hydrolysis solution_overalkylation Solution: - Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge). - Add chloroformate slowly at low temperature. - Use a slight excess of the amine. overalkylation->solution_overalkylation solution_no_reaction Solution: - Increase reaction temperature moderately. - Increase reaction time. - Check for amine protonation (use of a suitable base is critical). no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for low carbamate yield.

Guide 2: Formation of Dicyclopentyl Carbonate in Reactions with Alcohols

This guide addresses the common issue of dicyclopentyl carbonate formation during the synthesis of mixed carbonates.

Logical Relationship Diagram:

cluster_path Byproduct Formation Pathway start Dicyclopentyl Carbonate Formation cause1 Cause 1: Impure Starting Material (this compound contains cyclopentanol) start->cause1 cause2 Cause 2: In-situ Hydrolysis (Moisture in reaction) start->cause2 reaction_path Reaction Pathway for Byproduct Formation start->reaction_path prevention1 Prevention: - Use freshly purified this compound. - Check purity by GC before use. cause1->prevention1 prevention2 Prevention: - Use anhydrous solvents. - Dry alcohol and base before use. - Run reaction under inert atmosphere. cause2->prevention2 A This compound C Cyclopentanol A->C + H2O (Hydrolysis) B H2O or Cyclopentanol B->C Impurity D Dicyclopentyl Carbonate C->D + this compound

Caption: Causes and prevention of dicyclopentyl carbonate byproduct.

Data Presentation

Table 1: Common Impurities and Byproducts of this compound

Compound NameMolecular FormulaTypical Amount in ReagentFormation Pathway
CyclopentanolC₅H₁₀O~0.2%Incomplete reaction during synthesis or hydrolysis of the chloroformate.
Cyclopentyl ChlorideC₅H₉Cl~2.0%Decomposition of the chloroformate.
Dicyclopentyl CarbonateC₁₁H₁₈O₃~0.3%Reaction of this compound with cyclopentanol.
PhosgeneCOCl₂~0.03%Residual from synthesis.

Data sourced from a typical specification sheet.[1]

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis with Minimized Side Reactions

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form a carbamate, with an emphasis on minimizing common side reactions.

Materials:

  • This compound (high purity)

  • Primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the amine and the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add the non-nucleophilic base to the amine solution.

  • Chloroformate Addition: Slowly add a solution of this compound in the anhydrous solvent dropwise to the cooled amine/base mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol provides a general method for the analysis of a completed reaction mixture to identify and quantify the desired product and potential byproducts.

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

  • Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • If necessary, derivatize the sample to make non-volatile components amenable to GC analysis. For example, silylation can be used for alcohols and amines.

GC-MS Parameters (Example):

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable for separating the expected products and byproducts.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 500.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra to a library (e.g., NIST) and known standards.

  • Quantify the relative amounts of each component by integrating the peak areas.

References

Hydrolysis and stability of Cyclopentyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and stability of Cyclopentyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 50715-28-1) is a chemical reagent used in organic synthesis. It is particularly noted for its application in the synthesis of new peptidomimetic hepatitis C protease inhibitors.

Q2: What are the typical storage conditions to ensure the stability of this compound?

To ensure its stability, this compound should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area. Long-term storage at 2-8°C is recommended to prevent degradation.[1] It should be kept away from sources of ignition and incompatible substances.

Q3: What substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, bases, alcohols, and amines.[2][3] Contact with these substances can lead to vigorous reactions and decomposition.

Q4: What are the hazardous decomposition products of this compound?

Upon decomposition, particularly during combustion, this compound can emit toxic fumes of carbon dioxide, carbon monoxide, and hydrogen chloride.[4]

Q5: How does this compound react with water?

This compound reacts with water in a process called hydrolysis. This reaction leads to the formation of cyclopentanol (B49286), carbon dioxide, and hydrochloric acid. The reaction is generally rapid, especially at elevated temperatures or in the presence of bases.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reagent appears cloudy or has precipitated. 1. Hydrolysis: Exposure to moisture in the air. 2. Improper Storage: Storage at temperatures outside the recommended 2-8°C range.1. Discard the reagent as it is likely partially hydrolyzed and will not provide accurate results. 2. Ensure containers are tightly sealed immediately after use and stored in a desiccator if necessary. 3. Verify storage temperature and conditions.
Inconsistent reaction yields when using this compound. 1. Reagent Degradation: The reagent may have degraded due to improper handling or storage. 2. Presence of Nucleophiles: Contamination of the reaction with water, alcohols, or amines.1. Use a fresh bottle of this compound. 2. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use anhydrous solvents.
Exothermic reaction or pressure build-up observed. 1. Reaction with Incompatible Substances: Accidental mixing with bases, alcohols, or other nucleophiles. 2. Rapid Hydrolysis: Addition to an aqueous solution at a high concentration.1. Immediately cool the reaction vessel. 2. Ensure slow, dropwise addition of the chloroformate to the reaction mixture, especially when nucleophiles are present. 3. Vent the reaction vessel appropriately.
Unexpected side products in the reaction mixture. 1. Decomposition: The chloroformate may have decomposed, leading to the formation of cyclopentanol or other derivatives. 2. Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may react with the chloroformate.1. Analyze the starting material for purity before use. 2. Choose an inert solvent for the reaction. 3. Control the reaction temperature to minimize decomposition.

Hydrolysis of this compound

The hydrolysis of this compound is a critical factor to consider in its handling and use in chemical reactions. The reaction proceeds via a nucleophilic attack of water on the carbonyl carbon.

Hydrolysis Mechanism

The hydrolysis of alkyl chloroformates, including this compound, can proceed through different mechanisms depending on the solvent and reaction conditions. The most common is a bimolecular addition-elimination mechanism . In some cases, particularly in highly ionizing solvents, a unimolecular (SN1-type) mechanism involving the formation of a cationic intermediate may be observed. A third-order kinetic model, where a second water molecule acts as a general base catalyst, has also been proposed for some chloroformates.

Hydrolysis_Mechanism

Factors Affecting Hydrolysis Rate
  • Temperature: The rate of hydrolysis increases significantly with temperature.

  • pH: Hydrolysis is faster under basic conditions due to the presence of the stronger nucleophile, hydroxide (B78521) ion (OH⁻). Acidic conditions can also catalyze the reaction, though typically to a lesser extent.

  • Solvent: The polarity and nucleophilicity of the solvent play a crucial role. Protic solvents like water and alcohols will readily react with the chloroformate.

Quantitative Data

Chloroformate Hydrolysis Half-life (in water at room temperature)
Methyl chloroformate1.4 minutes
Ethyl chloroformate~5 minutes
Propyl chloroformate~10 minutes
Isopropyl chloroformate~53.2 minutes
Phenyl chloroformate~30 minutes

Data compiled from various sources. It is expected that the hydrolysis rate of this compound would be comparable to other secondary alkyl chloroformates like isopropyl chloroformate.

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound

This protocol describes a method for monitoring the hydrolysis of this compound by measuring the change in pH over time.

Materials:

  • This compound

  • Deionized water

  • pH meter with a data logging capability

  • Stir plate and magnetic stir bar

  • Constant temperature water bath

  • Reaction vessel (e.g., a jacketed beaker)

  • Micropipette

Procedure:

  • Setup: Place the reaction vessel in the constant temperature water bath set to the desired temperature (e.g., 25°C). Add a known volume of deionized water to the vessel and place the magnetic stir bar inside.

  • Equilibration: Allow the water to equilibrate to the set temperature while stirring gently.

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions.

  • Initiation: Place the calibrated pH probe into the water. Start data logging. Using a micropipette, add a small, known amount of this compound to the stirring water.

  • Monitoring: Record the pH at regular intervals until the pH stabilizes, indicating the completion of the reaction. The production of HCl will cause the pH to decrease.

  • Data Analysis: Plot the change in pH or H⁺ concentration as a function of time. From this data, the initial rate of hydrolysis and the half-life of the reaction can be determined.

Experimental_Workflow

References

Technical Support Center: Cyclopentyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of derivatization reactions using cyclopentyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing my analyte with this compound?

A1: Derivatization with this compound is performed to improve the analytical properties of polar compounds for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The primary goals are to:

  • Increase Volatility: By replacing active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH) with a less polar cyclopentyl carbamate (B1207046) or carbonate group, the volatility of the analyte is increased, making it suitable for GC analysis.

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column, preventing thermal degradation.[1][2]

  • Improve Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[2]

Q2: Which functional groups in my molecule will react with this compound?

A2: this compound is a reactive acylating agent that primarily targets nucleophilic functional groups with active hydrogens. The general order of reactivity is:

Primary Amines > Secondary Amines > Alcohols > Phenols > Carboxylic Acids

Tertiary amines can also react to form unstable quaternary ammonium (B1175870) salts, which can lead to side reactions.[3]

Q3: My this compound reagent is cloudy. Can I still use it?

A3: Cloudiness in the reagent is often a sign of hydrolysis due to exposure to moisture. This compound reacts with water to form cyclopentanol (B49286) and hydrochloric acid, which will reduce the reagent's effectiveness and can interfere with your derivatization reaction. It is strongly recommended to use a fresh, clear reagent and to handle it under anhydrous (dry) conditions to prevent degradation.

Q4: How stable are the cyclopentyl carbamate/carbonate derivatives?

A4: Cyclopentyl carbamate (from amines) and carbonate (from alcohols/phenols) derivatives are generally stable under the neutral and anhydrous conditions of GC analysis. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions during the work-up procedure.[4] It is advisable to perform any aqueous extraction steps quickly and under neutral or slightly acidic pH, followed by thorough drying of the organic extract.

Troubleshooting Guide: Low Derivatization Yield

Low yield is one of the most common issues encountered during derivatization. The following guide addresses potential causes and provides solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Degradation: this compound has been hydrolyzed by moisture.• Use a fresh bottle of this compound.• Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.
2. Insufficient Base/Catalyst: The base (e.g., pyridine (B92270), triethylamine) is crucial for neutralizing the HCl byproduct.[2] Without it, the reaction mixture becomes acidic, protonating the analyte and stopping the reaction.• Ensure the correct stoichiometric amount of a suitable base is used (typically a slight excess, e.g., 1.1-1.5 equivalents).• Use a high-purity, anhydrous base.
3. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.• Gently heat the reaction mixture. A typical starting point is 60-70°C.[2] Optimize the temperature for your specific analyte, as excessive heat can cause degradation.[1]
4. Short Reaction Time: The reaction may not have reached completion.• Increase the reaction time. Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) to determine the optimal duration.[5]
Presence of Multiple Peaks in Chromatogram 1. Incomplete Derivatization: Both the derivatized and underivatized analyte are present.• Re-optimize the reaction conditions as described above (reagent excess, base, temperature, time).• Increase the molar excess of this compound (e.g., from 2x to 10x).
2. Side Reactions: The reagent may be reacting with the solvent or the base, or the analyte may have multiple reactive sites.• Choose an inert, anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene). Avoid protic solvents like alcohols unless they are part of the reaction design.• If using pyridine as a base, be aware that it can form byproducts with chloroformates.[3] Consider using a non-nucleophilic base like triethylamine (B128534).
3. Steric Hindrance: The target functional group on the analyte is sterically hindered, slowing down the reaction. The bulky cyclopentyl group can exacerbate this issue.• Increase the reaction temperature and time significantly to provide more energy to overcome the steric barrier.[1][6] • Consider using a less sterically hindered derivatizing agent if possible, such as ethyl or methyl chloroformate, for comparative purposes.[7]
Poor Reproducibility 1. Variable Moisture Content: Inconsistent exposure to moisture between experiments.• Implement strict anhydrous techniques for all experiments. Flame-dry glassware and use sealed vials with PTFE-lined caps.
2. Inconsistent Reagent Purity/Activity: Using different batches of reagents or reagents of varying age.• Use reagents from the same batch for a series of experiments.• Always use high-purity reagents.
3. Inaccurate Liquid Handling: Small variations in the volumes of analyte, reagent, or base can have a large impact, especially at the microscale.• Use calibrated micropipettes and ensure accurate and consistent dispensing of all solutions.

Experimental Protocols

Protocol 1: Derivatization of a Primary/Secondary Amine in an Aprotic Solvent

This protocol is suitable for analytes that are soluble in organic solvents and are sensitive to water.

Materials:

  • Analyte solution (e.g., 1 mg/mL in anhydrous acetonitrile)

  • This compound (≥98% purity)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • To a 2 mL reaction vial, add 100 µL of the analyte solution.

  • Add 20 µL of anhydrous pyridine or TEA.

  • Add a 5 to 10-fold molar excess of this compound to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block at 60-70°C for 45-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct GC-MS analysis. If necessary, quench excess reagent by adding 50 µL of methanol (B129727) and vortexing. An optional liquid-liquid extraction can be performed to clean up the sample.

Protocol 2: Derivatization of a Polar Analyte (e.g., Amino Acid) in an Aqueous Medium

This protocol, adapted from methods using ethyl chloroformate, is suitable for water-soluble analytes.[8][9][10]

Materials:

  • Aqueous solution of the analyte

  • This compound

  • Ethanol/Pyridine mixture (1:1 v/v)

  • Sodium Hydroxide (e.g., 1 M solution)

  • Extraction solvent (e.g., n-hexane or chloroform)

  • Centrifuge tubes (15 mL)

Procedure:

  • Place 500 µL of the aqueous analyte solution into a centrifuge tube.

  • Add 200 µL of the ethanol/pyridine mixture and vortex.

  • Adjust the pH of the solution to ~9-10 by adding the NaOH solution dropwise.

  • Add 100 µL of this compound and 1 mL of the extraction solvent.

  • Vortex vigorously for 60 seconds to facilitate both derivatization and extraction.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the organic extract with a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup & Analysis Analyte Analyte in Solution Drydown Evaporate to Dryness (if necessary) Analyte->Drydown Anhydrous Protocol Reagents Add Anhydrous Solvent, Base (e.g., Pyridine), & this compound Drydown->Reagents Incubate Incubate with Heat (e.g., 60-70°C) Reagents->Incubate Quench Quench Excess Reagent (Optional) Incubate->Quench Analyze GC-MS Analysis Incubate->Analyze Direct Injection Extract Liquid-Liquid Extraction (Optional) Quench->Extract Extract->Analyze

Caption: General workflow for this compound derivatization.

Troubleshooting_Yield Troubleshooting Low Derivatization Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_analyte Analyte Properties cluster_solutions Solutions Start Low Yield Observed Reagent_Check Is Cyclopentyl Chloroformate Fresh & Clear? Start->Reagent_Check Moisture_Check Are Conditions Strictly Anhydrous? Start->Moisture_Check Steric_Check Is Analyte Sterically Hindered? Start->Steric_Check Base_Check Is Base Anhydrous & Pure? Reagent_Check->Base_Check Yes Sol_Reagent Use Fresh Reagents Reagent_Check->Sol_Reagent No Base_Check->Moisture_Check Yes Base_Check->Sol_Reagent No Temp_Time_Check Is Temperature & Time Sufficient? Moisture_Check->Temp_Time_Check Yes Sol_Anhydrous Ensure Anhydrous Conditions Moisture_Check->Sol_Anhydrous No Stoichiometry_Check Is Reagent & Base in Sufficient Excess? Temp_Time_Check->Stoichiometry_Check Yes Sol_Optimize Increase Temp, Time, & Reagent Concentration Temp_Time_Check->Sol_Optimize No Stoichiometry_Check->Steric_Check Yes Stoichiometry_Check->Sol_Optimize No Sol_Steric Drastically Increase Temp & Time Steric_Check->Sol_Steric Yes

Caption: Logical workflow for troubleshooting low derivatization yield.

References

Technical Support Center: Cyclopentyl Chloroformate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of cyclopentyl chloroformate and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and thermal decomposition. As a reactive acyl chloride, it readily reacts with water, leading to its breakdown. It is also susceptible to degradation at elevated temperatures.

Q2: How should I properly store and handle this compound to prevent degradation?

A2: To ensure the stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture from entering. It is incompatible with strong oxidizing agents and strong acids, so it should be stored separately from these substances.[1] Always handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the common signs of this compound degradation?

A3: Degradation of this compound may not always be visually apparent. However, a decrease in the expected yield of your reaction, the appearance of unexpected side products in your analytical data (e.g., NMR, LC-MS), or a change in the physical appearance of the reagent (e.g., color change, fuming upon opening) can indicate degradation. Hydrolysis will produce cyclopentanol (B49286), carbon dioxide, and hydrochloric acid, which can be detected by analytical methods.

Q4: Can I use this compound in aqueous solutions?

A4: Due to its rapid hydrolysis, using this compound directly in aqueous solutions is generally not recommended unless the reaction is specifically designed for these conditions, often with pH control and in the presence of a base to neutralize the HCl byproduct. For most applications, anhydrous solvents should be used to prevent premature degradation of the reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound derivatives.

Guide 1: Derivatization Reactions for GC-MS Analysis

This compound is frequently used as a derivatization reagent to improve the volatility and chromatographic behavior of polar analytes such as amino acids, carboxylic acids, and phenols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Problem 1: Low or no derivatization yield.

Possible Cause Solution
Degraded this compound Use a fresh bottle of the reagent. Ensure the reagent has been stored under anhydrous conditions.
Presence of moisture in the sample or solvent Lyophilize aqueous samples to dryness. Use anhydrous solvents (e.g., acetonitrile (B52724), dichloromethane) for the reaction.
Incorrect pH of the reaction mixture The derivatization of amino acids is pH-sensitive. Adjust the pH of the reaction mixture to the optimal range (typically basic, around pH 9-10) using a suitable base like pyridine (B92270) or a buffer.
Insufficient amount of derivatizing reagent Use a molar excess of this compound to ensure complete derivatization of the analyte.
Low reaction temperature or insufficient reaction time Optimize the reaction temperature and time. While the reaction is often rapid, some analytes may require gentle heating or longer incubation.

Problem 2: Appearance of multiple or unexpected peaks in the chromatogram.

Possible Cause Solution
Side reactions with multifunctional analytes Protect other reactive functional groups on the analyte before derivatization with this compound if they are not the target of the derivatization.
Incomplete derivatization See solutions for "Low or no derivatization yield."
Degradation of the derivative Analyze the derivatized sample as soon as possible. If storage is necessary, store at low temperatures (-20°C or -80°C) under an inert atmosphere.
Reaction with solvent impurities Use high-purity, anhydrous solvents.
Guide 2: Use in Peptide Synthesis

This compound can be used to introduce a cyclopentyl-based protecting group onto the N-terminus of an amino acid or peptide.

Problem 1: Incomplete N-terminal protection.

Possible Cause Solution
Steric hindrance For sterically hindered N-termini, consider a longer reaction time, a slight increase in temperature, or the use of a stronger, non-nucleophilic base.
Aggregation of the peptide on the solid support Use a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or add a chaotropic agent.
Premature degradation of the reagent Add the this compound to the reaction mixture immediately after dispensing it from the stock container. Ensure all solvents and reagents are anhydrous.

Problem 2: Formation of side products.

Possible Cause Solution
Reaction with nucleophilic side chains (e.g., Lys, Tyr, Ser, Thr) Use amino acids with appropriate side-chain protecting groups.
Diacylation of the N-terminal amine Use a controlled stoichiometry of this compound (e.g., a slight excess) and monitor the reaction progress carefully by a method like a Kaiser test or LC-MS analysis of a cleaved aliquot.
Racemization of the amino acid Perform the reaction at a low temperature (e.g., 0°C) and use a non-nucleophilic base to minimize the risk of racemization.

Data Presentation: Stability of Chloroformates

Table 1: Hydrolysis Rate Constants of Various Chloroformates

ChloroformateSolvent SystemTemperature (°C)Pseudo-First-Order Rate Constant (k, s⁻¹)Reference
Ethyl ChloroformateAcetone-Water10Varies with solvent composition[2]
Phenyl ChloroformateAcetone-Water10Varies with solvent composition[2]
p-Nitrophenyl ChloroformateAcetone-Water10Varies with solvent composition[2]

Note: The rate of hydrolysis is highly dependent on the solvent composition and pH.

Table 2: Thermal Decomposition Parameters for Alkyl Chloroformates

ChloroformateTemperature Range (°C)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A, s⁻¹)Reference
Ethyl Chloroformate286 - 353183.610¹²·⁶⁴[3]
Methyl ChloroformateNot specifiedNot specifiedNot specified[4]

Note: Thermal decomposition rates are highly temperature-dependent.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Amino Acids with this compound for GC-MS Analysis

This protocol provides a general guideline for the derivatization of amino acids in a standard mixture. Optimization may be required for specific sample matrices.

Materials:

Procedure:

  • Pipette 100 µL of the amino acid standard solution into a 2 mL reaction vial.

  • Evaporate the solvent to complete dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Add 100 µL of a 1:4 (v/v) mixture of anhydrous pyridine and anhydrous ethanol to the dried sample.

  • Vortex the mixture for 30 seconds to dissolve the amino acids.

  • Add 10 µL of this compound to the mixture.

  • Cap the vial and vortex immediately for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 200 µL of dichloromethane and 200 µL of a saturated sodium bicarbonate solution to the vial to quench the reaction and extract the derivatives.

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Monitoring the Hydrolysis of this compound by HPLC

This protocol describes a method to monitor the degradation of this compound in an aqueous/organic solvent mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).

  • Prepare a reaction mixture of acetonitrile and water (e.g., 50:50 v/v) in a thermostatted vial.

  • Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the reaction mixture to achieve a final concentration of approximately 100 µg/mL.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to inject samples at regular intervals (e.g., every 5 minutes) to monitor the disappearance of the this compound peak and the appearance of the cyclopentanol peak.

  • Set the UV detector to a wavelength where this compound has significant absorbance (e.g., around 210 nm).

  • The rate of hydrolysis can be determined by plotting the natural logarithm of the this compound peak area versus time.

Visualizations

degradation_pathways cyclopentyl_chloroformate This compound hydrolysis Hydrolysis (+ H2O) cyclopentyl_chloroformate->hydrolysis Major Pathway thermal_decomposition Thermal Decomposition (Heat) cyclopentyl_chloroformate->thermal_decomposition Major Pathway products_hydrolysis Cyclopentanol + HCl + CO2 hydrolysis->products_hydrolysis products_thermal Cyclopentyl Chloride + CO2 thermal_decomposition->products_thermal

Primary degradation pathways of this compound.

derivatization_workflow cluster_troubleshooting Troubleshooting Points start Start: Polar Analyte (e.g., Amino Acid) add_reagent Add this compound + Base (e.g., Pyridine) start->add_reagent reaction Derivatization Reaction add_reagent->reaction moisture Moisture Present? add_reagent->moisture extraction Liquid-Liquid Extraction reaction->extraction incomplete_reaction Incomplete Reaction? reaction->incomplete_reaction analysis GC-MS Analysis extraction->analysis

Workflow for GC-MS derivatization with troubleshooting points.

cdk4_pathway growth_factors Mitogenic Signals (Growth Factors) cyclinD_CDK46 Cyclin D / CDK4/6 Complex growth_factors->cyclinD_CDK46 pRb pRb cyclinD_CDK46->pRb Phosphorylation pRb_p p-pRb (Inactive) pRb->pRb_p E2F E2F pRb_p->E2F Release transcription Transcription of S-phase genes E2F->transcription cell_cycle G1-S Phase Progression transcription->cell_cycle inhibitor Cyclopentyl-containing Kinase Inhibitor inhibitor->cyclinD_CDK46 Inhibition

Inhibition of the CDK4/6 signaling pathway by a cyclopentyl-containing compound.

References

Technical Support Center: Cyclopentyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the moisture sensitivity of cyclopentyl chloroformate reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary reactivity concern?

This compound (CAS No: 50715-28-1) is a chemical reagent commonly used in organic synthesis, particularly for the introduction of the cyclopentyl-oxycarbonyl protecting group in the synthesis of pharmaceuticals and other fine chemicals.[1] Its primary reactivity concern is its high sensitivity to moisture.

Q2: What happens when this compound is exposed to water?

This compound readily reacts with water in a hydrolysis reaction. This reaction decomposes the reagent into cyclopentanol (B49286), carbon dioxide (CO₂), and hydrochloric acid (HCl).[2] This decomposition is irreversible and consumes the reagent, leading to lower product yields and the introduction of acidic impurities into the reaction mixture.

Q3: How should I properly store this compound?

To prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents, alcohols, and bases.[3][4] It is crucial to store it in a tightly-sealed container to prevent the ingress of atmospheric moisture. Long-term storage at 2-8°C is often recommended.[3]

Q4: What are the immediate signs of this compound decomposition?

Upon contact with moist air, this compound can degrade, generating hydrogen chloride fumes.[2] A pungent, acidic odor and fuming upon opening the container are strong indicators of hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Product Yield

Possible Cause: The most probable cause for low or no product yield is the degradation of the this compound reagent due to moisture contamination.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • If the reagent is old or has been opened multiple times, its quality may be compromised.

    • Consider purchasing a fresh bottle of this compound.

  • Ensure Anhydrous Reaction Conditions:

    • Solvents: Use freshly dried, anhydrous solvents. The water content of the solvent can significantly impact the reaction's success.[5][6]

    • Reagents: Ensure all other reagents, especially amine substrates and bases, are thoroughly dried.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture from the glass surface.[7]

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

Issue 2: Inconsistent Reaction Results or Formation of Unexpected Byproducts

Possible Cause: Trace amounts of water can lead to the formation of byproducts that complicate purification and reduce the overall yield. The primary byproduct from reaction with water is cyclopentanol, and the generated HCl can catalyze other side reactions.

Troubleshooting Steps:

  • Analyze Crude Reaction Mixture:

    • Use analytical techniques like ¹H NMR, ¹³C NMR, or GC-MS to identify the components of your crude product.[8][9][10] The presence of cyclopentanol is a key indicator of reagent hydrolysis.

  • Solvent and Reagent Purity:

    • Re-evaluate the purity and dryness of all reaction components. Even seemingly dry reagents can contain sufficient water to affect the reaction.

  • Control of Reaction Temperature:

    • Many reactions with chloroformates are performed at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side reactions.[3] Ensure your cooling bath maintains a stable, low temperature throughout the addition of the chloroformate.

Data Presentation

The rate of hydrolysis of chloroformates is significantly influenced by temperature and pH. The following table summarizes the hydrolysis extent of a generic chloroformate under various conditions, illustrating the importance of maintaining neutral and cool environments to minimize degradation.

Temperature (°C)pHHydrolysis Degree (%) after 6 hours
Room Temperature7~10
705~35
707~55
709~75
307~15
507~30
907~80

Data adapted from a study on a generic chloroformate and should be used for illustrative purposes.[4]

Experimental Protocols

Protocol 1: General Procedure for N-protection of an Amine with this compound under Anhydrous Conditions

This protocol outlines a standard procedure for the N-acylation of a primary or secondary amine using this compound, with a strong emphasis on maintaining anhydrous conditions.

Materials:

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve the amine substrate and the anhydrous base (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over 15-30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Drying of Solvents for Moisture-Sensitive Reactions

Method: Using Molecular Sieves

  • Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them in an oven at 300-320°C for at least 3 hours under vacuum to remove adsorbed water.[7]

  • Drying: Add the activated molecular sieves (typically 5-10% w/v) to the solvent in a sealed container under an inert atmosphere.[7]

  • Storage: Allow the solvent to stand over the molecular sieves for at least 12-24 hours before use.[7] For particularly wet solvents, a second treatment with fresh sieves may be necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low or No Product Yield check_reagent Is the this compound fresh? start->check_reagent new_reagent Use a new bottle of reagent. check_reagent->new_reagent No check_conditions Were anhydrous conditions maintained? check_reagent->check_conditions Yes new_reagent->check_conditions dry_glassware Flame-dry or oven-dry glassware. check_conditions->dry_glassware No analyze_crude Analyze crude product for byproducts (e.g., cyclopentanol). check_conditions->analyze_crude Yes dry_solvents Use freshly dried solvents. dry_glassware->dry_solvents dry_reagents Ensure all other reagents are anhydrous. dry_solvents->dry_reagents use_inert Conduct reaction under inert atmosphere. dry_reagents->use_inert rerun_reaction Re-run the reaction with strict moisture control. use_inert->rerun_reaction analyze_crude->rerun_reaction Hydrolysis_Pathway Hydrolysis of this compound cpc This compound products Hydrolysis Products cpc->products + water Water (H₂O) water->products cyclopentanol Cyclopentanol products->cyclopentanol co2 Carbon Dioxide (CO₂) products->co2 hcl Hydrochloric Acid (HCl) products->hcl

References

Temperature and pH effects on Cyclopentyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentyl chloroformate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound is a secondary alkyl chloroformate and is sensitive to moisture and heat. As a secondary alkyl chloroformate, it is generally less thermally stable than primary alkyl or aryl chloroformates.[1][2] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents and strong acids. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What are the primary decomposition pathways for this compound?

A2: The two main decomposition pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water or moisture, it hydrolyzes to form cyclopentanol, carbon dioxide, and hydrochloric acid.[1] This reaction can be catalyzed by both acids and bases.

  • Thermal Decomposition: At elevated temperatures, it can decompose to yield cyclopentyl chloride, carbon dioxide, and hydrogen chloride. In the event of a fire, it can emit toxic fumes including carbon oxides and hydrogen chloride.

Q3: How does temperature affect reactions involving this compound?

A3: Temperature plays a critical role in both the desired reaction rate and the stability of this compound.

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the rate of reaction with nucleophiles like amines and alcohols.

  • Stability and Side Reactions: However, higher temperatures can also accelerate decomposition and lead to the formation of unwanted byproducts. For instance, in reactions with amines, elevated temperatures can promote the formation of symmetrical ureas. Therefore, many procedures recommend starting reactions at low temperatures (e.g., 0°C) and then allowing the reaction to proceed at room temperature.

Q4: What is the role of pH and the use of a base in reactions with this compound?

A4: The reactions of this compound with nucleophiles such as amines and alcohols produce hydrochloric acid (HCl) as a byproduct.[3]

  • Neutralizing HCl: A base is added to the reaction mixture to neutralize this HCl. This prevents the protonation of the nucleophile (e.g., an amine), which would render it non-nucleophilic and stop the reaction.

  • Driving Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the desired carbamate (B1207046) or carbonate product.

  • Choice of Base: The choice of base is important. Non-nucleophilic bases like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine (B92270) are commonly used. Inorganic bases such as sodium carbonate or sodium hydroxide (B78521) can also be employed, particularly in biphasic reaction conditions. The basicity of the reaction medium (higher pH) generally favors the reaction by ensuring the nucleophile is in its free, unprotonated form.

Troubleshooting Guides

Issue 1: Low or No Yield in Carbamate/Carbonate Synthesis

Possible Cause Suggested Solution
Degraded this compound Ensure the this compound is fresh and has been stored properly under anhydrous conditions. Consider purchasing a new bottle if degradation is suspected.
Presence of Moisture Use anhydrous solvents and thoroughly dry all glassware before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently Nucleophilic Reactant If the amine or alcohol is a weak nucleophile, consider using a stronger, non-nucleophilic base to deprotonate it, thereby increasing its nucleophilicity.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are being used. A slight excess of the nucleophile or the chloroformate may be beneficial depending on the specific reaction.
Suboptimal Temperature If the reaction is sluggish, a modest increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures. Monitor the reaction closely by TLC or LC-MS.

Issue 2: Formation of Symmetrical Urea Byproduct in Reactions with Primary Amines

Possible Cause Suggested Solution
Reaction of Carbamate with Amine The initially formed carbamate can sometimes react with another molecule of the primary amine to form a urea.
High Reaction Temperature Higher temperatures can promote the formation of urea. Maintain a low reaction temperature, especially during the addition of the chloroformate.
Slow Addition of Chloroformate Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0°C). This helps to keep the concentration of the chloroformate low and minimizes side reactions.
Incorrect Stoichiometry Using a slight excess of the this compound can sometimes help to ensure all the amine is consumed before it can react with the carbamate product.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Amine Hydrochloride Salt Contamination The hydrochloride salt of the base used (e.g., triethylamine hydrochloride) can sometimes be difficult to remove. Perform an aqueous wash of the organic layer during workup to remove these salts.
Product is Water Soluble If the desired product has high polarity, it may be partially soluble in the aqueous phase during workup. Saturate the aqueous layer with brine (NaCl) to decrease the polarity and improve extraction efficiency into the organic layer.
Emulsion Formation during Extraction The formation of an emulsion can make phase separation difficult. Adding brine during the workup can help to break up emulsions.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following tables include data for analogous secondary alkyl chloroformates to provide an estimate of its reactivity.

Table 1: Hydrolysis Half-lives of Various Chloroformates in Water

ChloroformateTypeHydrolysis Half-life (minutes)
Methyl ChloroformatePrimary1.4
Ethyl ChloroformatePrimary2.2
n-Propyl ChloroformatePrimary2.8
Isopropyl ChloroformateSecondary4.7
Phenyl ChloroformateAryl53.2

Data for analogous compounds suggests that this compound, a secondary chloroformate, would have a relatively short half-life in water.

Table 2: Effect of Temperature on the Rate of Hydrolysis of Isopropenyl Chloroformate (an analogous compound)

Temperature (°C)Rate Constant (k) x 10⁻⁵ s⁻¹
10.072.3
21.0158
25.0127 (estimated)
35.08.56 (in 97% TFE)
50.019.9 (in 97% TFE)

This data illustrates the significant increase in the rate of solvolysis with increasing temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclopentyl Carbamate from a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine to form the corresponding N-substituted carbamate.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.2 equivalents) to the stirred solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Monitoring the Hydrolysis of this compound by Conductivity

This protocol provides a method to determine the pseudo-first-order rate constant for the hydrolysis of this compound. The reaction produces HCl, leading to an increase in the conductivity of the solution.[5]

Materials:

  • This compound

  • Acetone-water solvent mixture (e.g., 80:20 v/v)

  • Jacketed reaction vessel with a constant-temperature bath

  • Conductivity probe and meter

  • Magnetic stirrer

  • Microsyringe

Procedure:

  • Prepare a stock solution of this compound in dry acetone (B3395972) (e.g., 0.1 M).

  • Place a known volume of the acetone-water solvent mixture into the jacketed reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) with gentle stirring.

  • Immerse the conductivity probe in the solution and record the initial conductivity.

  • Rapidly inject a small, known volume of the this compound stock solution into the stirring solvent.

  • Record the conductivity at regular time intervals until the reading becomes constant (this is σ∞).

  • Calculate the pseudo-first-order rate constant (k) by plotting ln(σ∞ - σt) versus time (t). The rate constant is the negative of the slope of the resulting straight line.

Visualizations

experimental_workflow_carbamate_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., TEA) A->B C Cool to 0°C B->C D Slowly Add This compound C->D Initiate Reaction E Warm to Room Temp & Stir D->E F Monitor by TLC E->F G Aqueous Wash (H₂O, NaHCO₃, Brine) F->G Reaction Complete H Dry Organic Layer (e.g., MgSO₄) G->H I Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K K J->K Final Product

Caption: Workflow for Cyclopentyl Carbamate Synthesis.

logical_relationship_stability cluster_conditions Adverse Conditions cluster_outcomes Decomposition Pathways cluster_products Decomposition Products A This compound B Increased Temperature A->B leads to C Presence of Water (H₂O) (Varying pH) A->C leads to D Thermal Decomposition B->D E Hydrolysis C->E F Cyclopentyl Chloride + CO₂ + HCl D->F G Cyclopentanol + CO₂ + HCl E->G

References

Technical Support Center: Purification of Cyclopentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of Cyclopentyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities originating from the synthesis of this compound from cyclopentanol (B49286) and a phosgene (B1210022) source can include unreacted starting materials, byproducts, and decomposition products. These typically are:

  • Cyclopentanol: Unreacted starting material.

  • Dicyclopentyl carbonate: Formed by the reaction of this compound with cyclopentanol.

  • Cyclopentyl chloride: A potential decomposition product.

  • Phosgene/Triphosgene: Unreacted phosgenating agent.

  • Hydrogen Chloride (HCl): A byproduct of the reaction.

Q2: Is further purification always necessary after the initial work-up?

A2: Not always. For some subsequent reactions, this compound can be used directly after an aqueous work-up (washing with dilute acid and brine, followed by drying) and removal of the solvent.[1] However, for applications requiring high purity, further purification, such as vacuum distillation, is recommended to remove non-volatile or closely boiling impurities.

Q3: How should I handle and store this compound?

A3: this compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware must be scrupulously dried before use. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at low temperatures (e.g., below 0°C) to minimize decomposition.

Q4: My product appears cloudy or discolored. What could be the cause?

A4: Cloudiness or discoloration can indicate the presence of moisture, which leads to hydrolysis and the formation of cyclopentanol and HCl. It could also suggest thermal decomposition, especially if the product has been exposed to high temperatures. Ensure all solvents and equipment are anhydrous and that the product is not overheated during purification.

Troubleshooting Guide

Issues During Vacuum Distillation

Q: My this compound is decomposing in the distillation flask, indicated by darkening or gas evolution. What should I do?

A: This is likely due to excessive temperature. Chloroformates are thermally sensitive.

  • Solution 1: Reduce the Pressure: A lower vacuum will decrease the boiling point of the product, allowing for distillation at a lower pot temperature. Ensure your vacuum pump is operating efficiently and all connections are well-sealed.

  • Solution 2: Use a Fractionating Column: A short fractionating column can improve separation efficiency without requiring a significantly higher temperature.

  • Solution 3: Gentle Heating: Use a heating mantle with a stirrer and ensure even heating to avoid localized hot spots. Do not heat the flask too rapidly.

Q: The distillation rate is very slow, even at a low pressure.

A: This can be due to several factors.

  • Solution 1: Check for Leaks: Even a small leak in the distillation setup will prevent the system from reaching the desired low pressure. Check that all glass joints are properly greased and sealed.

  • Solution 2: Inadequate Heating: The heating may not be sufficient to cause boiling at the reduced pressure. Gradually increase the temperature of the heating mantle.

  • Solution 3: Use a Stir Bar: A stir bar will ensure smooth boiling and prevent bumping, which can improve the distillation rate. Boiling stones are not effective under vacuum.[2]

Issues with Product Purity

Q: After distillation, my GC analysis still shows the presence of cyclopentanol. Why?

A: This suggests incomplete separation or post-distillation contamination.

  • Solution 1: Improve Distillation Efficiency: Use a fractionating column to better separate the product from the higher-boiling cyclopentanol. Collect fractions and analyze them by GC to isolate the purest fractions.

  • Solution 2: Check for Hydrolysis: If the purified product was exposed to moisture after distillation, it may have partially hydrolyzed back to cyclopentanol. Ensure the receiving flask and storage container are completely dry.

Q: My final product contains dicyclopentyl carbonate. How can I remove it?

A: Dicyclopentyl carbonate has a significantly higher boiling point than this compound.

  • Solution: Fractional Vacuum Distillation: Careful fractional distillation should effectively separate the lower-boiling this compound from the dicyclopentyl carbonate, which will remain in the distillation pot. Monitor the head temperature during distillation; a sharp rise after the main fraction has been collected can indicate that the higher-boiling impurity is beginning to distill.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 148.5965 @ 23 mmHg; 80 @ 75 mmHg[1]Thermally sensitive; decomposes at high temperatures.
Cyclopentanol86.13140-141 @ 760 mmHgHigher boiling point than the product.
Dicyclopentyl carbonate198.25Estimated >200 @ 760 mmHgMuch higher boiling point than the product.
Cyclopentyl chloride104.57114 @ 760 mmHgBoiling point is relatively close to the product at atmospheric pressure.

Experimental Protocols

Protocol 1: Preliminary Purification via Aqueous Work-up

This protocol is suitable for removing water-soluble impurities like HCl and residual pyridine (B92270) or triethylamine (B128534) from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of cold 1.0 N HCl aqueous solution to the funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride solution (brine).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly or purified further.[1]

Protocol 2: Purification by Fractional Vacuum Distillation

This is the most common method for obtaining high-purity this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short, insulated fractionating column (e.g., a Vigreux column).

    • Ensure all glassware is oven-dried and assembled while still warm to prevent atmospheric moisture contamination.

    • Use a stir bar in the round-bottom distillation flask.

    • Grease all joints with a suitable vacuum grease.[2]

    • Connect the apparatus to a vacuum trap and a vacuum pump.[2]

  • Distillation Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and slowly open the system to the vacuum source.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling forerun.

    • Collect the main fraction at a stable head temperature and pressure (e.g., ~65°C at 23 mmHg).

    • Monitor the temperature closely. A sharp rise in temperature indicates that the main product has distilled and higher-boiling impurities may begin to co-distill.

    • Stop the distillation before the flask is completely dry to prevent overheating of the residue.

    • Cool the apparatus to room temperature before venting the system to atmospheric pressure.

Visualizations

Workflow for Purification of this compound

G General Purification Workflow crude Crude Product (Post-synthesis) workup Aqueous Work-up (Wash with HCl, Brine) crude->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate analysis1 Purity Check (GC) Is Purity Sufficient? concentrate->analysis1 distillation Fractional Vacuum Distillation analysis1->distillation No use_as_is Use Product Directly analysis1->use_as_is Yes final_product High-Purity Product distillation->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Impure Product

G Troubleshooting Impurities Post-Purification start Impurity Detected in Final Product (by GC) impurity_id Identify Impurity by Retention Time/MS start->impurity_id cyclopentanol Impurity: Cyclopentanol impurity_id->cyclopentanol Higher Boiling dcc Impurity: Dicyclopentyl Carbonate impurity_id->dcc Much Higher Boiling other Other Impurities impurity_id->other Unknown cause_hydrolysis Possible Cause: Post-purification hydrolysis cyclopentanol->cause_hydrolysis cause_inefficient Possible Cause: Inefficient distillation cyclopentanol->cause_inefficient dcc->cause_inefficient solution_distillation Solution: - Use a fractionating column. - Optimize distillation rate. - Collect narrower fractions. other->solution_distillation solution_hydrolysis Solution: Ensure all glassware and storage containers are dry. Handle under inert gas. cause_hydrolysis->solution_hydrolysis cause_inefficient->solution_distillation

Caption: Decision tree for troubleshooting common impurities.

References

Technical Support Center: Troubleshooting Peak Tailing with Cyclopentyl Chloroformate Derivatives in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyclopentyl chloroformate derivatives in Gas Chromatography (GC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my this compound derivative?

A1: Peak tailing with this compound derivatives is a common issue and can stem from several factors.[1][2] The most frequent causes include:

  • Analyte Reactivity and Degradation: this compound and its derivatives can be thermally labile and reactive.[3] High temperatures in the GC inlet can cause them to degrade, leading to broader, tailing peaks. These compounds can also react with active sites within the GC system.

  • Active Sites: The GC flow path, including the inlet liner, column, and even metal surfaces, can have active sites (e.g., silanol (B1196071) groups) that interact with your analyte, causing delayed elution and peak tailing.[3][4]

  • Column Issues: An inappropriate or contaminated column can lead to poor peak shape. This includes using a column of the wrong polarity or a column that has become contaminated with non-volatile residues.[5]

  • Improper Method Parameters: Suboptimal GC parameters, such as an excessively high inlet temperature or an incorrect carrier gas flow rate, can contribute to peak tailing.

Q2: Should I derivatize my this compound derivative before GC analysis?

A2: Yes, derivatization is highly recommended. Direct analysis of reactive compounds like this compound is challenging and often results in poor peak shape and thermal decomposition.[3] Converting the analyte to a more stable and volatile derivative, such as its methyl ester, can significantly improve peak symmetry, enhance sensitivity, and provide more accurate and reproducible results.[3]

Q3: What type of GC column is best for analyzing this compound derivatives?

A3: The choice of GC column depends on the polarity of your specific derivative. A general principle is "like dissolves like," meaning a non-polar column is a good starting point for non-polar analytes, while polar columns are better for polar compounds.[5][6] For many applications, a low to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance of selectivity and inertness. It is crucial to select a high-quality, well-deactivated column to minimize interactions with active sites.

Q4: How often should I replace my inlet liner?

A4: The frequency of inlet liner replacement depends on the cleanliness of your samples and the number of injections. For reactive analytes like this compound derivatives, it is good practice to inspect the liner regularly and replace it at the first sign of contamination or a decline in peak shape.[7] Using a deactivated liner is essential, and even these can become active over time.[4]

Troubleshooting Guides

Issue 1: Asymmetrical peaks (tailing) for the main analyte.

This is the most common problem encountered. The following troubleshooting guide will walk you through a systematic approach to identify and resolve the issue.

Troubleshooting Workflow:

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_inlet Step 1: Inspect GC Inlet start->check_inlet inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Clean Inlet Body check_inlet->inlet_maintenance Contamination suspected inlet_ok Is peak shape improved? inlet_maintenance->inlet_ok check_column Step 2: Evaluate GC Column inlet_ok->check_column No solution Problem Resolved inlet_ok->solution Yes column_maintenance Perform Column Maintenance: - Trim Column Inlet (15-30 cm) - Condition Column check_column->column_maintenance Activity or contamination suspected column_ok Is peak shape improved? column_maintenance->column_ok optimize_temp Step 3: Optimize Temperatures column_ok->optimize_temp No column_ok->solution Yes lower_inlet_temp Lower Inlet Temperature in 20°C increments optimize_temp->lower_inlet_temp temp_ok Is peak shape improved? lower_inlet_temp->temp_ok consider_derivatization Step 4: Consider Derivatization temp_ok->consider_derivatization No temp_ok->solution Yes no_improvement If problem persists, consider column replacement or further method development. consider_derivatization->no_improvement

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Check the GC Inlet: The inlet is a common source of problems.

    • Action: Replace the septum and the inlet liner. A dirty or active liner is a primary cause of peak tailing for reactive compounds.[7] Use a high-quality, deactivated liner.

    • Rationale: Over time, the liner can accumulate non-volatile residues and its deactivated surface can become active, leading to analyte interaction.[4]

  • Evaluate the GC Column: The column itself can be a source of activity or contamination.

    • Action: Trim 15-30 cm from the front of the column. This removes any accumulated non-volatile material and active sites. After trimming, re-install and condition the column according to the manufacturer's instructions.

    • Rationale: The front of the column is where most contaminants accumulate and where the stationary phase is most susceptible to degradation.

  • Optimize Temperatures: High temperatures can cause degradation of thermally labile compounds.

    • Action: Lower the inlet temperature in 20°C increments. The ideal temperature is the lowest one that allows for complete volatilization of the analyte without causing degradation.

    • Rationale: this compound derivatives can be sensitive to heat. Reducing the inlet temperature can minimize on-column degradation.

  • Consider Derivatization: If the above steps do not resolve the issue, and you are not already doing so, derivatization is a highly effective solution.

    • Action: Implement a derivatization step to convert the this compound derivative to a more stable compound, such as a methyl ester.

    • Rationale: Derivatization increases the thermal stability and reduces the reactivity of the analyte, leading to improved peak shape and reproducibility.[3]

Issue 2: Poor reproducibility of peak area and shape.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the system can lead to variable carrier gas flow and inconsistent sample introduction.

    • Action: Use an electronic leak detector to check for leaks at the inlet, septum, column fittings, and detector connections.

    • Rationale: A consistent and leak-free system is fundamental for reproducible chromatography.

  • Evaluate Injection Technique: Inconsistent injection volume or speed can lead to variability.

    • Action: If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for bubbles and ensure it is functioning correctly.

    • Rationale: A slow injection can lead to partial volatilization of the sample in the needle, causing discrimination and poor reproducibility.

  • Assess Liner Deactivation: The inertness of the liner is critical for reactive analytes.

    • Action: Ensure you are using a high-quality, deactivated liner. Consider using a liner with glass wool to aid in volatilization, but be aware that the wool must also be thoroughly deactivated.[4][6]

    • Rationale: Active sites in the liner can irreversibly adsorb a portion of the analyte, leading to poor and variable recovery.

Quantitative Data Summary

ParameterRecommended Starting PointTroubleshooting RangeRationale
Inlet Temperature 250 °C180 - 280 °CLower temperatures can minimize thermal degradation of labile compounds. The optimal temperature is a balance between efficient volatilization and minimal degradation.
Oven Program Initial Temperature 50 - 70 °C40 - 100 °CA lower initial temperature can help to focus the analytes at the head of the column, leading to sharper peaks.
Carrier Gas Flow Rate (Helium) 1.0 - 1.5 mL/min0.8 - 2.0 mL/minThe optimal flow rate will depend on the column dimensions and desired resolution versus analysis time.
Column Trimming Length N/A15 - 30 cmRemoves contaminated or active sections of the column inlet.

Experimental Protocols

Protocol 1: Inlet Liner Replacement and Conditioning

  • Cool the GC inlet and oven to a safe temperature (below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the septum nut and septum.

  • Using clean forceps, remove the old inlet liner.

  • Inspect the inlet for any visible contamination and clean if necessary with an appropriate solvent and swabs.

  • Insert a new, high-quality deactivated liner.

  • Replace the septum and septum nut, being careful not to overtighten.

  • Restore the carrier gas flow and check for leaks.

  • Heat the inlet to the desired operating temperature and allow it to condition for 15-30 minutes before injecting any samples.

Protocol 2: GC Column Conditioning

  • Install the column in the inlet, but do not connect it to the detector.

  • Set the carrier gas flow rate to the manufacturer's recommended value for conditioning.

  • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Hold at this temperature for 1-2 hours.

  • Cool the oven, connect the column to the detector, and perform a blank run to ensure a stable baseline.

Visualizing Analyte-System Interactions

The following diagram illustrates the potential interactions of a reactive analyte like a this compound derivative within the GC system that can lead to peak tailing.

Analyte_Interactions cluster_inlet GC Inlet cluster_column GC Column analyte_in This compound Derivative Injected degradation Thermal Degradation analyte_in->degradation High Temperature liner_interaction Interaction with Active Sites in Liner analyte_in->liner_interaction ideal_elution Ideal Elution analyte_in->ideal_elution Inert Pathway column_interaction Interaction with Active Sites on Column degradation->column_interaction liner_interaction->column_interaction peak_shape Resulting Chromatogram column_interaction->peak_shape ideal_elution->peak_shape symmetrical_peak Symmetrical Peak peak_shape->symmetrical_peak From Ideal Elution tailing_peak Tailing Peak peak_shape->tailing_peak From Interactions & Degradation

Caption: Analyte interactions in the GC system.

References

Validation & Comparative

Navigating the Landscape of Amine Protection: A Comparative Guide to Alternatives for Cyclopentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the judicious selection of protecting groups is a cornerstone of success. This is particularly true for the ubiquitous amine functionality, where its inherent nucleophilicity and basicity necessitate temporary masking to achieve desired chemical transformations. While cyclopentyl chloroformate offers a straightforward means of introducing the cyclopentyl (Cpc) carbamate (B1207046) protecting group, a thorough evaluation of its performance against a spectrum of alternatives is crucial for optimizing synthetic routes.

This guide provides an objective comparison of various amine protecting groups, including the cyclopentyl carbamate, alongside widely used and novel alternatives. The performance of each group is assessed based on quantitative data for protection and deprotection yields, reaction conditions, and stability profiles. Detailed experimental protocols and visual workflows are provided to aid in the practical application of this information.

At a Glance: Key Characteristics of Amine Protecting Groups

The ideal amine protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule. The concept of "orthogonality," the ability to selectively remove one protecting group in the presence of others, is a critical consideration in multi-step synthesis.[1][2]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Features
Cyclopentyloxycarbonyl CpcThis compoundAcidic conditions (e.g., TFA) or HydrogenolysisStable to mildly acidic and basic conditions.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA, HCl)[3]Widely used, acid-labile, orthogonal to Cbz and Fmoc.[4]
Benzyloxycarbonyl CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd-C)[5]Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine (B6355638) in DMF)Base-labile, central to solid-phase peptide synthesis (SPPS).
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[6][7]Orthogonal to acid- and base-labile groups.[8]
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-Cl or Teoc-OBtFluoride (B91410) source (e.g., TBAF) or strong acid[9][10]Cleaved by fluoride ions, offering unique orthogonality.[11]
2-Nitrobenzenesulfonyl Nosyl (Ns)2-Nitrobenzenesulfonyl chlorideThiol and base (e.g., thiophenol, K₂CO₃)Robust, cleaved under mild, specific conditions.[12]
1,3-Dithian-2-yl-methoxycarbonyl dM-DmocdM-Dmoc-ClOxidative conditions (e.g., NaIO₄)[13][14]Stable to a wide range of basic and nucleophilic conditions.

Performance Comparison: A Data-Driven Analysis

The selection of an appropriate protecting group is often a trade-off between ease of introduction, stability, and the mildness of deprotection conditions. The following tables summarize quantitative data for the protection and deprotection of a representative primary amine, benzylamine (B48309), with various protecting groups.

Table 2: Amine Protection Yields and Conditions
Protecting GroupReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Cpc This compoundNaHCO₃Dioxane/H₂O4RT>95Inferred
Boc Boc₂ONaOHDioxane/H₂O2RT98[3]
Cbz Cbz-ClNaHCO₃EtOAc/H₂O20 - RT95-99[15]
Fmoc Fmoc-ClNaHCO₃Dioxane/H₂O1RT>95
Alloc Alloc-ClPyridineCH₂Cl₂10 - RT~95[6]
Teoc Teoc-OBtEt₃NCH₂Cl₂12RT>90[11]
Nosyl Ns-ClPyridineCH₂Cl₂1RT>95
dM-Dmoc dM-Dmoc-ClEt₃NCH₂Cl₂2RT~90[13]
Table 3: Amine Deprotection Yields and Conditions
Protecting GroupReagentSolventTime (h)Temp (°C)Yield (%)Reference
Cpc H₂ (1 atm), 10% Pd/CMeOH3RT>95Inferred
Boc TFA/CH₂Cl₂ (1:1)CH₂Cl₂1RT>98[3]
Cbz H₂ (1 atm), 10% Pd/CMeOH2RT>98[5]
Fmoc 20% Piperidine/DMFDMF0.2RT>99
Alloc Pd(PPh₃)₄, PhSiH₃THF1RT>95[7]
Teoc TBAFTHF2RT>95[9]
Nosyl Thiophenol, K₂CO₃MeCN1.5RT>95
dM-Dmoc NaIO₄, then AnilineH₂O/Aniline2 + 1RT>90[13]

Experimental Protocols

Detailed methodologies for the protection and deprotection of a primary amine (benzylamine) are provided below as representative examples.

Protection of Benzylamine with this compound (Cpc-Cl)

Materials:

  • Benzylamine

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Cpc-protected amine.

Deprotection of Cpc-Protected Benzylamine via Hydrogenolysis

Materials:

  • N-Cyclopentyloxycarbonyl-benzylamine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cpc-protected benzylamine (1.0 equiv) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask and backfill with hydrogen three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected benzylamine.

Signaling Pathways and Experimental Workflows

Visualizing the logic behind protecting group selection and experimental procedures can significantly aid in comprehension and planning.

G Decision Workflow for Amine Protecting Group Selection start Start: Need to Protect an Amine acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive base_sensitive Is the substrate sensitive to base? acid_sensitive->base_sensitive Yes use_boc Consider Boc acid_sensitive->use_boc No h2_sensitive Are there reducible groups (e.g., alkenes)? base_sensitive->h2_sensitive Yes use_fmoc Consider Fmoc base_sensitive->use_fmoc No fluoride_sensitive Is the substrate sensitive to fluoride? h2_sensitive->fluoride_sensitive Yes use_cbz_cpc Consider Cbz or Cpc h2_sensitive->use_cbz_cpc No oxidant_sensitive Is the substrate sensitive to oxidation? fluoride_sensitive->oxidant_sensitive Yes use_teoc Consider Teoc fluoride_sensitive->use_teoc No thiol_sensitive Is the substrate sensitive to thiols? oxidant_sensitive->thiol_sensitive Yes use_dmdmoc Consider dM-Dmoc oxidant_sensitive->use_dmdmoc No use_alloc Consider Alloc thiol_sensitive->use_alloc Yes use_nosyl Consider Nosyl thiol_sensitive->use_nosyl No

A decision tree to guide the selection of an appropriate amine protecting group.

G General Workflow for Amine Protection and Deprotection cluster_protection Protection Step cluster_reaction Chemical Transformation(s) cluster_deprotection Deprotection Step amine Starting Amine (R-NH₂) protected_amine Protected Amine (R-NH-PG) amine->protected_amine reagent Protecting Group Reagent (e.g., Cpc-Cl) reagent->protected_amine base Base (e.g., NaHCO₃) base->protected_amine reaction Desired Reaction(s) on other functional groups protected_amine->reaction final_product Final Product (R-NH₂) protected_amine->final_product reaction->final_product deprotect_reagent Deprotection Reagent (e.g., H₂/Pd-C) deprotect_reagent->final_product

A generalized workflow illustrating the key stages of amine protection and deprotection.

Conclusion

The selection of an amine protecting group is a critical decision in the design of a synthetic strategy. While this compound provides a reliable method for amine protection, a comprehensive understanding of the available alternatives is essential for optimizing reaction outcomes. This guide has provided a comparative analysis of several key protecting groups, supported by quantitative data and detailed experimental protocols. By considering the stability, orthogonality, and deprotection conditions of each group, researchers can make informed choices to enhance the efficiency and success of their synthetic endeavors. The Boc, Cbz, and Fmoc groups remain the workhorses of amine protection due to their well-established chemistry and broad applicability. However, for complex syntheses requiring more nuanced orthogonal strategies, alternatives such as Alloc, Teoc, Nosyl, and dM-Dmoc offer powerful solutions. The choice ultimately depends on the specific requirements of the synthetic target and the overall strategic plan.

References

A Comparative Guide to Amine Protection: Cyclopentyl Chloroformate vs. Benzyl Chloroformate (Cbz-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry. The selection of an appropriate protecting group for an amine is a critical decision that can significantly influence the efficiency, yield, and success of a synthetic route. Among the myriad of options, chloroformates are widely employed for the formation of carbamates, which effectively mask the nucleophilicity and basicity of amines.

This guide provides a comprehensive comparison of two such reagents: the well-established Benzyl (B1604629) Chloroformate (Cbz-Cl) and the less commonly, but strategically important, Cyclopentyl Chloroformate. This document will delve into their chemical properties, reactivity, and applications in synthesis, supported by available data and detailed experimental protocols.

At a Glance: Key Properties and Characteristics

A summary of the physical and chemical properties of this compound and Benzyl Chloroformate is presented below. Understanding these fundamental characteristics is crucial for their safe and effective handling in a laboratory setting.

PropertyThis compoundBenzyl Chloroformate (Cbz-Cl)
CAS Number 50715-28-1501-53-1
Molecular Formula C₆H₉ClO₂C₈H₇ClO₂
Molecular Weight 148.59 g/mol 170.59 g/mol
Appearance Colorless to brown liquidColorless to yellow oily liquid
Odor Data not availablePungent, acrid
Boiling Point 69.0-70.5 °C @ 25 Torr103 °C @ 20 mmHg (decomposes)
Density ~1.19 g/cm³ (Predicted)~1.195 - 1.22 g/cm³ @ 20-25 °C
Solubility Soluble in organic solvents.Miscible with ether, acetone, benzene; degrades in water.
Stability Moisture sensitive.Water-sensitive; decomposes in moist air.

Reactivity and Performance in Amine Protection

Both this compound and Benzyl Chloroformate react with primary and secondary amines to form the corresponding carbamates. This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, with the concomitant loss of a chloride ion. The presence of a base is typically required to neutralize the hydrochloric acid byproduct.

Amine Protection with Chloroformates General Workflow for Amine Protection Amine Amine (R-NH₂) Reaction Protection Reaction (Nucleophilic Acyl Substitution) Amine->Reaction Chloroformate Chloroformate (R'-O-CO-Cl) This compound or Benzyl Chloroformate Chloroformate->Reaction Base Base (e.g., Na₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Dichloromethane (B109758), THF/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup ProtectedAmine Protected Amine (Carbamate) R-NH-CO-O-R' Workup->ProtectedAmine

Caption: General workflow for the protection of an amine using a chloroformate reagent.

Benzyl Chloroformate (Cbz-Cl): The Veteran Protecting Group

Benzyl Chloroformate, a reagent with a storied history in peptide synthesis, introduces the benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is renowned for its stability under a wide range of non-catalytic conditions.

Performance and Reactivity:

  • Reaction Conditions: Cbz protection is typically robust, proceeding efficiently under basic conditions, often in a biphasic solvent system. A variety of bases, including sodium carbonate, sodium bicarbonate, and tertiary amines, can be employed.

  • Yields: High yields, often exceeding 90%, are commonly reported for the Cbz protection of a diverse range of primary and secondary amines.

  • Stability of the Protected Amine: The resulting N-benzyloxycarbonyl protected amine is stable to a broad spectrum of reagents and reaction conditions, including mildly acidic and basic environments. This stability makes it a reliable choice in multi-step syntheses.

This compound: A Niche Alternative

This compound introduces the cyclopentyloxycarbonyl (Cyc-O-CO-) protecting group. While not as universally employed as Cbz-Cl, it serves as a crucial intermediate in the synthesis of complex molecules, most notably in the development of peptidomimetic Hepatitis C protease inhibitors.

Performance and Reactivity:

  • Reaction Conditions: The protection of amines with this compound is expected to proceed under similar conditions to other chloroformates, such as Schotten-Baumann conditions.

  • Stability of the Protected Amine: The stability of the N-cyclopentyloxycarbonyl group is characteristic of an alkyl carbamate (B1207046). It is generally stable to conditions that do not involve strong acids or specific nucleophiles.

Deprotection Strategies: Unmasking the Amine

The ease and selectivity of deprotection are paramount in the utility of a protecting group. The structural differences between the benzyl and cyclopentyl moieties give rise to distinct deprotection pathways.

Deprotection Comparison Comparison of Deprotection Methods cluster_Cbz N-Benzyloxycarbonyl (Cbz) Deprotection cluster_Cyc N-Cyclopentyloxycarbonyl (Cyc) Deprotection Cbz_Protected Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis Acid_Cleavage Strong Acid Cleavage (HBr/AcOH, TMSI) Cbz_Protected->Acid_Cleavage Nucleophilic_Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Cbz_Protected->Nucleophilic_Cleavage Cbz_Amine Free Amine Hydrogenolysis->Cbz_Amine Acid_Cleavage->Cbz_Amine Nucleophilic_Cleavage->Cbz_Amine Cyc_Protected Cyc-Protected Amine Cyc_Acid_Cleavage Strong Acid Cleavage (e.g., TFA, HBr) Cyc_Protected->Cyc_Acid_Cleavage Cyc_Nucleophilic_Cleavage Nucleophilic Cleavage (under specific conditions) Cyc_Protected->Cyc_Nucleophilic_Cleavage Cyc_Amine Free Amine Cyc_Acid_Cleavage->Cyc_Amine Cyc_Nucleophilic_Cleavage->Cyc_Amine

Caption: Deprotection pathways for Cbz and Cyclopentyloxycarbonyl (Cyc) protected amines.

Cbz Deprotection: A Versatile Toolkit

The Cbz group offers a range of deprotection methods, enhancing its versatility:

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). It proceeds under neutral conditions and is compatible with many other functional groups.

  • Acidic Cleavage: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trimethylsilyl (B98337) iodide (TMSI), can also be used to remove the Cbz group. This method is useful when the substrate is sensitive to hydrogenation.

  • Nucleophilic Cleavage: More recently, methods employing nucleophiles like 2-mercaptoethanol (B42355) have been developed for Cbz deprotection, offering an alternative for sensitive substrates.

Cyclopentyloxycarbonyl Deprotection: Relying on Carbamate Lability

The deprotection of the cyclopentyloxycarbonyl group generally follows the reactivity patterns of other alkyl carbamates.

  • Acidic Cleavage: Strong acidic conditions are the most common method for the cleavage of simple alkyl carbamates. Reagents such as trifluoroacetic acid (TFA) or HBr are typically effective.

  • Nucleophilic Cleavage: While less common, nucleophilic cleavage under specific conditions may also be possible, although this is not a standard method for simple alkyl carbamates. It is important to note that the cyclopentyloxycarbonyl group is stable to catalytic hydrogenolysis, providing orthogonality with the Cbz group.

Experimental Protocols

Below are representative experimental protocols for the protection of an amine using Benzyl Chloroformate and a general protocol for this compound based on standard chloroformate reactivity.

Protocol 1: N-Protection of a Primary Amine with Benzyl Chloroformate

Materials:

  • Primary Amine (1.0 eq)

  • Benzyl Chloroformate (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the primary amine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and dichloromethane (1:1 v/v).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add Benzyl Chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for N-Protection with this compound

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-cyclopentyloxycarbonyl protected amine.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and Benzyl Chloroformate depends on the specific requirements of the synthetic strategy.

Benzyl Chloroformate (Cbz-Cl) remains the reagent of choice for general-purpose amine protection due to its:

  • Extensive documentation and predictable reactivity.

  • High yields in protection reactions.

  • Versatile deprotection options, including the exceptionally mild catalytic hydrogenolysis.

This compound is a valuable alternative when:

  • Orthogonality to benzyl-based protecting groups is required. The resulting carbamate is stable to the hydrogenolysis conditions used to cleave Cbz and other benzyl-type protecting groups.

  • The specific electronic and steric properties of the cyclopentyl group are desired for a particular synthetic target, as seen in its application in certain pharmaceutical intermediates.

For researchers and drug development professionals, a thorough understanding of the stability, reactivity, and deprotection orthogonality of the carbamates derived from these reagents is essential for the design and execution of efficient and successful synthetic campaigns.

A Comparative Guide to Chloroformate Derivatization: Cyclopentyl Chloroformate and Its Alternatives for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the analysis of polar analytes, derivatization is a critical step to enhance volatility and improve chromatographic separation. Chloroformates are a versatile class of reagents for this purpose, effectively derivatizing a wide range of functional groups including amines, phenols, carboxylic acids, and thiols. This guide provides a comprehensive comparison of Cyclopentyl chloroformate with other commonly used chloroformates, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your analytical needs.

This compound, while less documented in derivatization literature compared to its alkyl counterparts, presents a unique structural motif that may offer advantages in specific applications, particularly in the synthesis of pharmaceutical intermediates.[1] This guide will compare its known characteristics with the well-established performance of methyl chloroformate (MCF), ethyl chloroformate (ECF), and isobutyl chloroformate (IBCF).

Performance Comparison of Chloroformates

The choice of a chloroformate reagent can significantly impact derivatization efficiency, the stability of the resulting derivatives, and the sensitivity of the analytical method. The following table summarizes key performance metrics for methyl, ethyl, and isobutyl chloroformate, which can serve as a benchmark for evaluating other chloroformates like this compound.

ParameterMethyl Chloroformate (MCF)Ethyl Chloroformate (ECF)Isobutyl Chloroformate (IBCF)This compound
Derivatization Yield Generally high, with overall efficiencies for some analytes ranging from 40% to 100%.[2]High, with reaction efficiencies between 82-99.9% for amino acid standards.[3]Reported to provide more sensitivity for amino acid analysis by GC-MS compared to other alkyl chloroformates.Data not readily available in the literature for derivatization applications.
Derivative Stability MCF derivatives are generally stable for GC-MS analysis.[4]ECF derivatives of metabolites are stable for at least 48 hours.[5]Stable derivatives suitable for GC-MS analysis.Stable under normal transport and storage conditions.[6]
Limit of Detection (LOD) Enables quantitation down to the low picomole range on-column.[4]Varies from 125 to 300 pg on-column for various metabolites.[5]Generally provides good sensitivity.Data not available.
Recovery Good recovery for a range of metabolites.Mean recovery for 18 metabolites ranged from 70% to 120%.[5]Good recovery reported for polyamines.Data not available.
Common Applications GC-MS analysis of amino acids, organic acids, and other polar metabolites.[4][7]Widely used in metabolomics for the analysis of amino acids, organic acids, amines, and phenols by GC-MS.[8][9]Derivatization of amino acids and polyamines for GC-MS and LC-MS analysis.Primarily used as an intermediate in pharmaceutical synthesis, such as for Hepatitis C protease inhibitors.[1][10]
Reactivity Highly reactive, enabling rapid derivatization.Fast and efficient derivatization in aqueous media.[9][11]Effective for the derivatization of amino acids.Expected to have similar reactivity to other chloroformates.[12]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for derivatization using various chloroformates.

Protocol 1: Derivatization of Amino Acids with Ethyl Chloroformate (ECF) for GC-MS Analysis

This protocol is adapted from a method for the analysis of amino acids in biological samples.[3]

Materials:

  • Sample containing amino acids (e.g., cell or tissue extract)

  • H₂O/Ethanol/Pyridine (6:3:1 v/v/v) mixture

  • Ethyl chloroformate (ECF)

  • 7 M Sodium Hydroxide (NaOH)

  • Chloroform (B151607)

Procedure:

  • To the dried sample extract, add 100 µL of the H₂O/Ethanol/Pyridine mixture.

  • Add 5 µL of ECF and vortex for 30 seconds.

  • Add 100 µL of chloroform to extract the derivatized products and vortex.

  • Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.

  • Add another 5 µL of ECF and vortex for 30 seconds.

  • Perform a second extraction with 100 µL of chloroform.

  • Combine the chloroform extracts and analyze by GC-MS.

Protocol 2: Derivatization of Metabolites with Methyl Chloroformate (MCF) for GC-MS/MS Analysis

This protocol is based on a method for the quantitative analysis of metabolites containing amino and/or carboxylic groups.[4]

Materials:

  • Aqueous sample

  • Methanol

  • Pyridine

  • Methyl chloroformate (MCF)

  • Sodium bicarbonate solution

  • Chloroform

Procedure:

  • To 100 µL of the aqueous sample, add 500 µL of a methanol/pyridine solution.

  • Add 50 µL of MCF and vortex for 30 seconds.

  • Add 200 µL of sodium bicarbonate solution to stop the reaction and neutralize excess reagent.

  • Add 500 µL of chloroform for extraction and vortex.

  • Centrifuge to separate the phases.

  • Collect the organic (chloroform) layer for GC-MS/MS analysis.

Protocol 3: General Derivatization Procedure with this compound (Hypothetical)

As specific protocols for the use of this compound as a derivatization agent for analytical purposes are not widely published, the following is a general procedure based on the known reactivity of chloroformates. Optimization will be required for specific applications.

Materials:

  • Analyte solution (e.g., in water or a suitable organic solvent)

  • Pyridine (as a catalyst and acid scavenger)

  • This compound

  • An appropriate organic solvent for extraction (e.g., chloroform, dichloromethane)

  • Saturated sodium bicarbonate solution

Procedure:

  • To the analyte solution, add pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add this compound while stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), monitoring for completion by a suitable method (e.g., TLC, pilot GC-MS run).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the derivatized analyte into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The extract is now ready for analysis by GC-MS or LC-MS.

Visualizing the Derivatization Workflow

The general workflow for chloroformate derivatization is a straightforward process that enhances the suitability of polar analytes for chromatographic analysis.

DerivatizationWorkflow Analyte Polar Analyte (e.g., Amino Acid, Phenol) Derivatization Derivatization Reaction Analyte->Derivatization Reagents Chloroformate Reagent (e.g., this compound) + Pyridine Reagents->Derivatization Derivative Volatile, Less Polar Derivative Derivatization->Derivative Extraction Liquid-Liquid Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Derivative->Extraction

A generalized workflow for the derivatization of polar analytes using chloroformate reagents.

The fundamental reaction involves the nucleophilic attack of a functional group on the analyte with the chloroformate, leading to the formation of a carbamate, carbonate, or ester derivative.

DerivatizationReaction Analyte-XH R-XH Derivative R-X-C(=O)O-R' Analyte-XH->Derivative + Chloroformate Cl-C(=O)O-R' Chloroformate->Derivative Base Pyridine HCl_Base Pyridine-HCl Base->HCl_Base Reacts with HCl note Where X = O, NH, S R = Analyte moiety R' = Alkyl/Cycloalkyl group

General chemical reaction for chloroformate derivatization.

Conclusion

Methyl, ethyl, and isobutyl chloroformates are well-established and highly effective derivatization reagents for a broad range of polar analytes, with extensive literature supporting their use in quantitative GC-MS and LC-MS methods. They offer high reaction yields, good derivative stability, and low limits of detection.

This compound, while a valuable reagent in organic synthesis, remains a largely unexplored option for analytical derivatization. Its larger cycloalkyl group may impart different chromatographic properties to the derivatives compared to smaller alkyl chloroformates, which could be advantageous for specific separation challenges. However, the lack of published data on its performance in derivatization necessitates methodical evaluation and optimization for any given application.

For researchers working on routine analysis of well-characterized polar metabolites, ECF and MCF are reliable choices with established protocols. For those in pharmaceutical development or exploring novel analytical methods, this compound could be a worthwhile candidate for investigation, potentially offering unique selectivity or retention characteristics in chromatography. Future studies are encouraged to quantify the performance of this compound as a derivatization agent to fully understand its potential in analytical chemistry.

References

A Comparative Guide to the Validation of Analytical Methods Using Alkyl Chloroformates for Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of analytical methods that employ alkyl chloroformates as derivatizing agents to enhance the analysis of polar compounds by chromatography. Due to a scarcity of published data specifically on cyclopentyl chloroformate, this document will focus on well-documented alternatives such as methyl chloroformate (MCF) and ethyl chloroformate (ECF) to provide a representative understanding of the performance of this class of reagents.

Introduction to Alkyl Chloroformate Derivatization

Alkyl chloroformates are versatile derivatizing agents used in analytical chemistry to improve the chromatographic properties of polar analytes containing active hydrogens, such as those in amino, carboxyl, and hydroxyl groups.[1][2] The derivatization process converts these non-volatile and thermally labile compounds into more volatile and stable derivatives, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[3] This approach is particularly valuable in metabolomics, clinical diagnostics, and pharmaceutical analysis for the quantification of a wide range of small molecules.[4][5]

Comparative Performance of Alkyl Chloroformates in Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery). The following table summarizes the performance of analytical methods using methyl chloroformate and ethyl chloroformate for the derivatization of various analytes. This data serves as a benchmark for the expected performance when developing a method with this compound.

Validation ParameterMethyl Chloroformate (MCF)Ethyl Chloroformate (ECF)Analyte ClassReference
Linearity (R²) > 0.991> 0.990Small organic acids, amino acids, phenols[6],[7]
Limit of Detection (LOD) Low picomole range (on-column)125 to 300 pg (on-column)Metabolites[4],[7]
Limit of Quantitation (LOQ) Low picomole range (on-column)-Metabolites[4]
Precision (RSD) < 15%< 10%Metabolites in serum[6],[7]
Recovery 80-120% (analyte dependent)70% to 120%Metabolites in serum[6],[7]

Experimental Protocols

The following is a generalized protocol for the derivatization of analytes in an aqueous sample using an alkyl chloroformate. This procedure would require optimization for specific analytes and for use with this compound.

Materials:
  • Alkyl chloroformate (e.g., methyl chloroformate, ethyl chloroformate)

  • Pyridine (B92270)

  • An appropriate alcohol (e.g., methanol, ethanol)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Extraction solvent (e.g., chloroform, n-hexane)

  • Internal standard (optional, but recommended)

  • Sample containing the analyte(s) of interest

Procedure:
  • Sample Preparation: To an aqueous sample (e.g., 100 µL) in a reaction vial, add an internal standard.

  • Addition of Reagents: Add a mixture of alcohol and pyridine to the sample.

  • Derivatization Reaction: Add the alkyl chloroformate to the mixture. The reaction is typically rapid and exothermic. Vortex the mixture for 30-60 seconds.[5]

  • pH Adjustment and Second Derivatization: Add NaOH solution to raise the pH, followed by a second addition of alkyl chloroformate to ensure complete derivatization.[5]

  • Extraction: Add an extraction solvent (e.g., chloroform) to extract the derivatized analytes. Vortex vigorously.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Sample Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction A Aqueous Sample B Add Alcohol/Pyridine & Internal Standard A->B C Add Alkyl Chloroformate B->C D Vortex C->D E Add NaOH & Alkyl Chloroformate D->E F Vortex E->F G Add Extraction Solvent F->G H Vortex & Centrifuge G->H I Collect Organic Layer H->I J GC-MS Analysis I->J G cluster_amino_acid Amino Acid Derivatization cluster_carboxylic_acid Carboxylic Acid Derivatization AA R-CH(NH2)-COOH (Amino Acid) Prod1 R-CH(NH-CO-OR')-COO-R' (Derivatized Amino Acid) AA->Prod1 + 2x ACF1 Cl-CO-OR' (Alkyl Chloroformate) ACF1->Prod1 CA R-COOH (Carboxylic Acid) Prod2 R-COO-R' (Derivatized Carboxylic Acid) CA->Prod2 + R'OH ACF2 Cl-CO-OR' (Alkyl Chloroformate) ACF2->Prod2

References

A Comparative Guide to Quantitative Analysis Using Cyclopentyl Chloroformate and Alternative Derivatization Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of derivatization agents for the quantitative analysis of polar analytes, such as amino acids and neurotransmitters, with a focus on cyclopentyl chloroformate and its alternatives. Derivatization is a critical step in gas chromatography-mass spectrometry (GC-MS) and other analytical techniques to improve the volatility, thermal stability, and chromatographic separation of otherwise non-volatile compounds. This guide offers a comprehensive overview of various derivatization strategies, supported by experimental data and detailed protocols to aid in method selection and optimization.

Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the analytical performance of a method. While direct quantitative data for this compound is limited in publicly available literature, its performance can be inferred from the well-documented characteristics of other alkyl chloroformates. Generally, as the alkyl chain length increases, the derivatives become less volatile, which may require higher GC oven temperatures. However, the increased molecular weight can sometimes lead to more specific mass spectral fragmentation patterns.

This section compares this compound with other commonly used alkyl chloroformates and alternative derivatization agents from the silylation and acylation classes.

Alkyl Chloroformates

Alkyl chloroformates are versatile reagents that react with amines, phenols, and carboxylic acids, making them suitable for a wide range of polar analytes. The reaction is typically fast and can be performed in an aqueous medium.[1]

Derivatization AgentAnalyte ClassKey AdvantagesKey DisadvantagesTypical Reaction Conditions
This compound Amino Acids, Neurotransmitters, Organic AcidsPotentially offers derivatives with unique chromatographic and mass spectrometric properties due to its cyclic structure.Limited published data on quantitative performance. May have lower volatility compared to smaller alkyl chloroformates.Reaction conditions are expected to be similar to other alkyl chloroformates: aqueous medium, room temperature, rapid reaction.[1]
Methyl Chloroformate (MCF) Amino Acids, Organic AcidsProduces highly volatile derivatives, suitable for GC analysis.[2]Lower molecular weight derivatives may have mass spectra with less specific high m/z fragments.Aqueous medium, often with pyridine (B92270) and methanol, room temperature.[2]
Ethyl Chloroformate (ECF) Amino Acids, Neurotransmitters, ResveratrolWell-documented with good performance in various matrices.[3][4] Fast reaction in aqueous conditions.[3]By-products may need to be removed.Aqueous medium with ethanol (B145695) and pyridine, room temperature, often followed by extraction with an organic solvent like chloroform (B151607) or hexane.[5]
Propyl Chloroformate Amino AcidsCan be used for automated derivatization directly in aqueous samples.-Aqueous medium with propanol, followed by extraction.
Isobutyl Chloroformate Amino AcidsReported to provide higher sensitivity in some GC-FID and GC-MS analyses compared to other alkyl chloroformates.[6]-Aqueous medium, room temperature.[6]
Benzyl Chloroformate Short-Chain Fatty AcidsProduces derivatives with good chromatographic properties.-Emulsified derivatization in an aqueous system.
Alternative Derivatization Agents: Silylation and Acylation

Silylation and acylation are two of the most common alternative derivatization techniques used in GC-MS analysis.

Derivatization AgentTypeDerivative FormedKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA (+ 1% TMCS) SilylationTrimethylsilyl (TMS) Ether/EsterHighly reactive, volatile by-products, suitable for a wide range of hydroxyl and carboxyl groups.[7]TMS derivatives can be sensitive to moisture.Anhydrous conditions, heating at 60-75°C for 30-60 minutes.[7]
MSTFA SilylationTrimethylsilyl (TMS) Ether/EsterThe most volatile of the TMS amide reagents, with very volatile by-products that do not interfere with early eluting peaks.TMS derivatives can be sensitive to moisture.Anhydrous conditions, heating at 60-75°C for 30-60 minutes.
Acetic Anhydride AcylationAcetyl EsterForms stable derivatives.By-products may need to be removed before analysis; derivatives may be less volatile than silylated ones.Heating, often with a catalyst like pyridine.
TFAA / PFPA / HFBA AcylationFluoroacyl EsterProduces derivatives that are highly responsive to Electron Capture Detectors (ECD); by-products are volatile.Reagents and by-products can be acidic and may harm the GC column if not removed.Room temperature or gentle heating.

Quantitative Performance Data

The following tables summarize the quantitative performance of various derivatization agents based on published experimental data. It is important to note that performance metrics can vary depending on the analyte, matrix, and specific analytical instrumentation used.

Alkyl Chloroformate Derivatization Performance
Derivatization AgentAnalyte(s)MatrixLODLOQLinearity (R²)Recovery (%)Reference(s)
Methyl Chloroformate (MCF) Organic acids, pyrazines, phenol, cyclic ketonesAqueous phase from hydrothermal liquefaction--> 0.991Spike recoveries obtained for 29 analytes[2]
Ethyl Chloroformate (ECF) Metabolites (e.g., amino acids, organic acids)Serum125 - 300 pg on-column-> 0.990070 - 120[4]
Ethyl Chloroformate (ECF) Resveratrol IsomersRed Wine-25 ng/mL (cis), 50 ng/mL (trans)--
Benzyl Chloroformate Short-Chain Fatty AcidsFecal Samples0.1 - 5 pg-0.9947 - 0.999880.87 - 119.03
Alternative Derivatization Agent Performance (for Neurotransmitters)
Derivatization AgentAnalyte(s)MatrixLODLOQLinearity (R²)Recovery (%)Reference(s)
Dansyl Chloride Norepinephrine, Dopamine (B1211576), 5-HT and metabolites-0.1 - 0.8 µg/ml-0.99978.5 - 95.9[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative experimental protocols for derivatization using alkyl chloroformates and alternative agents.

Protocol 1: General Alkyl Chloroformate Derivatization for Amino Acids (GC-MS)

This protocol is a generalized procedure based on methods for various alkyl chloroformates.[1][5]

Materials:

  • Alkyl Chloroformate (e.g., this compound, Methyl Chloroformate, Ethyl Chloroformate)

  • Alcohol corresponding to the chloroformate (e.g., Cyclopentanol, Methanol, Ethanol)

  • Pyridine

  • Chloroform (or other suitable extraction solvent like hexane)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample containing amino acids (in aqueous solution or dried extract)

  • Internal Standard solution

Procedure:

  • Sample Preparation: To 100 µL of the aqueous sample or reconstituted dried extract in a glass vial, add 100 µL of internal standard.

  • Reagent Addition: Add 500 µL of a solution containing the corresponding alcohol and pyridine (e.g., 4:1 v/v Ethanol:Pyridine for ECF derivatization).

  • Derivatization: Add 50 µL of the alkyl chloroformate. Cap the vial tightly and vortex vigorously for 30-60 seconds. The reaction is typically instantaneous and exothermic.

  • Extraction: Add 500 µL of chloroform and vortex for 30 seconds to extract the derivatized analytes.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Drying: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution into the GC-MS system.

Protocol 2: Silylation with BSTFA + 1% TMCS (GC-MS)

This protocol is a standard procedure for the derivatization of compounds with active hydrogens.[7]

Materials:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Anhydrous Pyridine (optional, as a catalyst)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Dried sample extract

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. Reconstitute the dried sample in 100 µL of an anhydrous solvent.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the sample solution.

  • Catalyst Addition (Optional): Add 50 µL of anhydrous pyridine.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. No workup is typically required as the by-products are volatile.[7]

Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA) (GC-MS)

This protocol is a common method for acylating hydroxyl and amino groups.

Materials:

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine (recommended catalyst and acid scavenger)

  • Anhydrous solvent (e.g., Ethyl Acetate)

  • Dried sample extract

Procedure:

  • Sample Preparation: Reconstitute the dried sample in 100 µL of an anhydrous solvent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the sample solution.

  • Derivatization: Add 100 µL of TFAA. Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 60°C for 20 minutes.

  • Workup (if necessary): Cool the vial to room temperature. If acidic by-products interfere with the analysis, they can be removed by a gentle stream of nitrogen or by a basic wash.

  • Analysis: The sample is ready for GC-MS analysis.

Visualizations

Experimental Workflow for Alkyl Chloroformate Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Aqueous Sample / Dried Extract add_is Add Internal Standard start->add_is add_reagents Add Alcohol/Pyridine Mixture add_is->add_reagents add_cf Add Alkyl Chloroformate add_reagents->add_cf vortex1 Vortex (30-60s) add_cf->vortex1 add_solvent Add Extraction Solvent (e.g., Chloroform) vortex1->add_solvent vortex2 Vortex (30s) add_solvent->vortex2 centrifuge Centrifuge (2000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Dry with Na2SO4 transfer->dry gcms GC-MS Analysis dry->gcms

Caption: Workflow for alkyl chloroformate derivatization and analysis.

Logical Relationship of Derivatization Agent Selection

cluster_analyte Analyte Properties cluster_method Analytical Method cluster_reagent Derivatization Agent cluster_performance Desired Performance Analyte Analyte(s) of Interest (e.g., Amino Acids, Neurotransmitters) FuncGroups Functional Groups (-OH, -COOH, -NH2) Analyte->FuncGroups Polarity Polarity Analyte->Polarity Chloroformate Alkyl Chloroformates FuncGroups->Chloroformate Reacts with all Silylation Silylating Agents FuncGroups->Silylation Primarily -OH, -COOH Acylation Acylating Agents FuncGroups->Acylation Primarily -OH, -NH2 Technique Analytical Technique (GC-MS, LC-MS) Detector Detector Type (MS, FID, ECD) Technique->Detector Detector->Acylation ECD for Fluoroacyl Volatility Derivative Volatility Chloroformate->Volatility Depends on alkyl chain Silylation->Volatility Generally high Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Chloroformate Sensitivity->Silylation Sensitivity->Acylation Volatility->Technique Crucial for GC Stability Derivative Stability Stability->Technique

References

A Comparative Guide to the Purity Analysis and Quality Control of Cyclopentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of reagents is paramount to the integrity and reproducibility of their work. Cyclopentyl chloroformate, a key intermediate in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the purity analysis and quality control of this compound, complete with experimental data and detailed protocols.

Quality Control Specifications

The quality of this compound is determined by its assay and the levels of various impurities. A typical specification sheet provides guaranteed values for these parameters.

Table 1: Quality Control Specifications for this compound [1]

ParameterGuaranteed ValueMethod
AppearanceClear liquidVisual
Color≤ 100 APHAColorimetry
Assay≥ 95 %Acidimetry
Purity≥ 97.5 %Gas Chromatography (GC)
Phosgene (B1210022)≤ 0.03 %Iodometry
Cyclopentanol≤ 0.2 %Gas Chromatography (GC)
Cyclopentyl chloride≤ 2.0 %Gas Chromatography (GC)
Dicyclopentyl carbonate≤ 0.3 %Gas Chromatography (GC)
Any other individual unspecified impurity≤ 0.3 %Gas Chromatography (GC)
Total impurities≤ 2.5 %Gas Chromatography (GC)

Purity Analysis: A Comparative Overview of Analytical Techniques

Several analytical techniques can be employed for the comprehensive purity analysis of this compound. The choice of method depends on the specific parameter being evaluated, the required sensitivity, and the available instrumentation.

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueParameter MeasuredAdvantagesDisadvantages
Gas Chromatography (GC) Purity, Impurity profiling (Cyclopentanol, Cyclopentyl chloride, Dicyclopentyl carbonate)High resolution for volatile compounds, quantitative, well-established for chloroformates.Requires derivatization for some impurities, thermal degradation of labile compounds can be a concern.
High-Performance Liquid Chromatography (HPLC) Purity, Impurity profiling, Stability studiesSuitable for a wide range of compounds, high sensitivity with UV detection, ideal for stability-indicating methods.This compound lacks a strong chromophore, requiring derivatization for sensitive UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, Purity (qNMR), Impurity identificationProvides detailed structural information, quantitative without the need for reference standards for every impurity.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification, Presence of key impuritiesFast, non-destructive, provides characteristic functional group information.Not inherently quantitative, limited in detecting trace impurities.
Acidimetry/Titration Assay (Total acidity)Simple, inexpensive, provides a measure of the overall acid content.Not specific, measures the main component and any acidic impurities.
Iodometry Phosgene contentA specific and sensitive method for the critical phosgene impurity.Limited to the analysis of phosgene.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key analytical techniques.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is suitable for the determination of the purity of this compound and the quantification of volatile impurities such as cyclopentanol, cyclopentyl chloride, and dicyclopentyl carbonate.

Experimental Workflow:

prep Sample Preparation injection Injection prep->injection 1 µL gc GC System column Separation on Capillary Column gc->column injection->gc detection FID Detection column->detection analysis Data Analysis detection->analysis Chromatogram

Caption: Gas Chromatography (GC) workflow for purity analysis.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Purity Analysis

Due to the reactive nature of the chloroformate group, a derivatization step is often necessary for HPLC analysis to enhance stability and detectability. This method is particularly useful for stability studies where the formation of non-volatile degradation products is expected.

Experimental Workflow:

sample Sample Preparation derivatization Derivatization with Aniline (B41778) sample->derivatization injection Injection derivatization->injection 20 µL hplc HPLC System separation Reversed-Phase Separation hplc->separation injection->hplc detection UV Detection (254 nm) separation->detection analysis Data Analysis detection->analysis Chromatogram

Caption: HPLC workflow with pre-column derivatization.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation (Derivatization):

    • To 1 mL of a ~1 mg/mL solution of this compound in acetonitrile, add 100 µL of aniline.

    • Vortex and let the reaction proceed at room temperature for 15 minutes. The this compound will react with aniline to form a stable phenyl carbamate (B1207046) derivative that can be readily analyzed by RP-HPLC.

Quantitative NMR (qNMR) Spectroscopy for Assay Determination

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.

Logical Relationship for qNMR:

sample Accurately Weighed Sample nmr NMR Spectrometer sample->nmr standard Accurately Weighed Internal Standard standard->nmr solvent Deuterated Solvent solvent->nmr spectrum Acquire 1H NMR Spectrum nmr->spectrum integration Integrate Analyte and Standard Signals spectrum->integration calculation Calculate Purity integration->calculation

Caption: Logic for quantitative NMR (qNMR) analysis.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

FTIR Spectroscopy for Functional Group Analysis

FTIR is a rapid technique for confirming the identity of this compound by identifying its key functional groups.

Protocol:

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Expected Characteristic Absorptions for Acyl Chlorides:

    • C=O stretch: A strong, sharp absorption band in the region of 1810-1775 cm⁻¹.[3]

    • C-O stretch: A strong absorption band in the region of 1300-1100 cm⁻¹.

    • C-Cl stretch: An absorption band in the region of 730-550 cm⁻¹.[3]

Comparison with an Alternative Reagent: Benzyl (B1604629) Chloroformate

Benzyl chloroformate is another commonly used chloroformate in organic synthesis. A comparison of its quality control parameters with those of this compound can be informative.

Table 3: Quality Control Comparison: this compound vs. Benzyl Chloroformate

ParameterThis compound (Typical)Benzyl Chloroformate (Typical)Analytical Method
Assay/Purity ≥ 97.5%≥ 98%GC
Appearance Clear liquidColorless to pale yellow liquidVisual
Key Impurities Cyclopentanol, Cyclopentyl chloride, PhosgeneBenzyl alcohol, Benzyl chloride, PhosgeneGC, Iodometry

The analytical methods for benzyl chloroformate are analogous to those used for this compound, with adjustments to the chromatographic conditions to account for differences in volatility and polarity.

Conclusion

A multi-faceted approach is essential for the comprehensive purity analysis and quality control of this compound. Gas chromatography is the primary technique for determining purity and quantifying volatile impurities. HPLC, particularly with a derivatization step, is invaluable for stability-indicating studies. Spectroscopic methods like NMR and FTIR provide crucial structural confirmation and can be used for quantitative analysis. By employing these well-defined analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the reliability of their scientific outcomes.

References

A Head-to-Head Comparison: Silylation vs. Chloroformate Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS), effective sample derivatization is paramount for analyzing non-volatile or thermally labile compounds. This guide provides an objective comparison of two widely used derivatization techniques: silylation and chloroformate derivatization. We will delve into their mechanisms, performance, and practical applications, supported by experimental data to inform your choice of methodology.

Introduction to Derivatization in GC-MS

Many compounds of interest in drug development and biomedical research, such as amino acids, steroids, and drugs of abuse, possess polar functional groups (-OH, -NH, -COOH, -SH) that render them non-volatile.[1] Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[2][3] This process not only improves chromatographic separation and peak shape but can also enhance detection sensitivity.[1][4]

Silylation is the most prevalent derivatization technique in GC, involving the replacement of an active hydrogen with an alkylsilyl group, typically trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS).[2][5] In contrast, chloroformate derivatization (a type of alkylation/acylation) involves the reaction of active hydrogens with an alkyl chloroformate, such as ethyl or methyl chloroformate, to form stable carbamates and esters.[6][7]

Performance Comparison: Silylation vs. Chloroformate

The choice between silylation and chloroformate derivatization depends heavily on the analyte, the sample matrix, and the analytical objective. Below is a summary of their key performance characteristics.

FeatureSilylationChloroformate Derivatization
Reaction Environment Anhydrous conditions required; moisture-sensitive.[1][7]Can be performed in aqueous media.[7][8][9]
Reaction Speed Varies from minutes to hours, often requiring heating.[4]Instantaneous reaction at room temperature.[7][10]
Derivative Stability TMS derivatives are moisture-sensitive; t-BDMS derivatives are significantly more stable.[2][5]Derivatives are generally stable.[1][7]
Versatility Wide applicability for a broad range of compounds with active hydrogens.[1][2]Excellent for compounds with amino and carboxylic acid groups.[6][8]
Byproducts Can produce non-volatile byproducts that may interfere with analysis.[7]Byproducts are typically volatile or easily removed by extraction.[1][11]
Sample Preparation Often requires sample drying/lyophilization.[3][12]Minimal sample preparation; can be performed directly in biological fluids.[13]
Cost Reagents can be more expensive.[7]Reagents are generally less expensive.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the two methods for the analysis of various compounds.

Table 1: Performance in Metabolite Analysis

ParameterSilylation (TMS)Chloroformate (ECF/MCF)Reference
Reproducibility (RSD) Poorer reproducibility observed in some studies.[7][14]Better reproducibility, typically <10% RSD.[7][8][15]
Derivative Stability (72h) Pronounced variability for many silylated derivatives.[7]Derivatives remained stable.[7][16]
Limit of Detection (LOD) Analyte-dependent.125-300 pg on-column for a range of metabolites.[8][15][17]
Recovery Analyte-dependent.70-120% for most metabolites.[15][17]

Table 2: Application to Amino Acid Analysis

ParameterSilylation (MTBSTFA)Chloroformate (ECF/iBuCF)Reference
Sample Preparation Laborious, requires isolation of compounds prior to derivatization.[18]Can be performed directly in aqueous samples.[9][18]
Reaction Conditions Often requires elevated temperatures (e.g., 70-80°C).[9][19]Rapid reaction at room temperature.[9][11]
Linearity (Correlation Coefficient) >0.99>0.99[8][15]

Experimental Protocols

Below are representative experimental protocols for both silylation and chloroformate derivatization.

Protocol 1: Silylation of Steroids in Biological Samples (Two-Step Methoximation/Silylation)

This protocol is adapted for the analysis of steroids which often contain both keto and hydroxyl groups.[3]

  • Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. This is crucial as water will interfere with the silylation reaction.[3]

  • Methoximation: To protect keto groups and prevent tautomerization, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 60°C for 60 minutes.[3][12]

  • Silylation: Add 80 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial. Incubate at 37°C for 30 minutes with agitation.[3][12] This step will silylate hydroxyl groups.[3]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Chloroformate Derivatization of Amino Acids in Serum

This protocol demonstrates the advantage of chloroformate derivatization in an aqueous matrix.[8]

  • Sample Preparation: To 100 µL of serum, add an internal standard and 1 mL of ethanol (B145695) to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • Add 500 µL of a pyridine/ethanol solution (1:4 v/v).

    • Add 50 µL of ethyl chloroformate (ECF). Vortex for 30 seconds.

    • Adjust the pH to 9-10 with NaOH to facilitate the reaction.[8]

  • Extraction: Add 500 µL of chloroform (B151607) and 500 µL of a sodium carbonate buffer solution. Vortex and centrifuge to separate the layers.

  • Analysis: Collect the organic (lower) layer containing the derivatized analytes for GC-MS analysis.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for silylation and chloroformate derivatization.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample extract Extraction start->extract dry Evaporation to Dryness extract->dry methox Methoximation (if ketones present) dry->methox silylate Silylation (e.g., MSTFA) methox->silylate gcms GC-MS Injection silylate->gcms Chloroformate_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis start Aqueous Sample (e.g., Serum) precip Protein Precipitation (optional) start->precip deriv Add Reagents (Pyridine, ECF) precip->deriv extract Liquid-Liquid Extraction (e.g., Chloroform) deriv->extract gcms GC-MS Injection (Organic Phase) extract->gcms

References

A Comparative Guide to Enantioselective Separation Using Chloroformate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cyclopentyl Chloroformate:

Extensive literature searches did not yield specific experimental data or comparative studies on the use of this compound as a chiral derivatizing agent for enantioselective separations. This suggests that it is either not commonly used for this application or its use is not yet widely documented in publicly available scientific literature.

To fulfill the structural and content requirements of this guide, we will use a well-documented and commercially available alternative, (1R)-(-)-Menthyl Chloroformate , as a representative example of a chloroformate-based chiral derivatizing agent. The principles, protocols, and comparisons presented here for (1R)-(-)-Menthyl Chloroformate can serve as a template and guide for evaluating other chloroformate reagents, should data for this compound become available.

Enantioselective Separation with (1R)-(-)-Menthyl Chloroformate Derivatives

The indirect approach to chiral separation, involving the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a widely used and effective strategy. This method allows for the separation of the resulting diastereomers on a conventional achiral stationary phase, offering flexibility in chromatographic conditions.[1] (1R)-(-)-Menthyl chloroformate is a valuable CDA for the enantioselective determination of various compounds, particularly those containing primary or secondary amine groups, such as amino acids and cathinone (B1664624) analogues.[1]

Comparison with Other Chiral Derivatizing Agents

The choice of a chiral derivatizing agent is critical and depends on the analyte, the analytical technique, and the desired sensitivity. Below is a comparison of (1R)-(-)-Menthyl Chloroformate with other common CDAs.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupAdvantagesDisadvantagesRepresentative Application
(1R)-(-)-Menthyl Chloroformate Amines, AlcoholsCommercially available in both enantiomeric forms, allowing for elution order reversal. Good for GC and HPLC analysis.[1]May require optimization of reaction conditions to ensure complete derivatization.Enantioselective determination of cathinone and its analogues.[1]
1-(9-Fluorenyl)ethyl Chloroformate (FLEC) Primary and Secondary AminesForms highly fluorescent derivatives, enhancing detection sensitivity.[2][3] Fast reaction kinetics.[4]Can be expensive. The presence of the large fluorenyl group may dominate the chromatography.Separation of amino acid enantiomers and chiral amines.[2][4]
O-Phthalaldehyde (OPA) / Chiral Thiols Primary AminesRapid derivatization at room temperature. Forms fluorescent isoindole products.Derivatives can be unstable. Does not react with secondary amines like proline.[4]Chiral analysis of amino acids.[4]
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Reagent) Amines, AlcoholsDerivatives are well-suited for NMR and GC-MS analysis.[1]Can be sterically hindered, leading to incomplete reaction with some analytes. Stereochemical instability can be an issue.[1]Enantioselective determination of amphetamine-type stimulants.[1]
Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample derivatization and chromatographic analysis.

Protocol 1: Derivatization of a Chiral Amine with (1R)-(-)-Menthyl Chloroformate for GC-MS Analysis

1. Sample Preparation:

  • Prepare a solution of the chiral amine analyte in a suitable anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the organic phase completely (e.g., with anhydrous sodium sulfate), as moisture can hydrolyze the chloroformate reagent.

2. Derivatization Reaction:

  • In a 2 mL reaction vial, add 100 µL of the analyte solution.

  • Add 50 µL of anhydrous pyridine (B92270) or triethylamine (B128534) to act as a catalyst and scavenger for the HCl byproduct.

  • Add a 1.5 to 2-fold molar excess of (1R)-(-)-Menthyl Chloroformate solution (e.g., 10 mg/mL in toluene).

  • Cap the vial tightly and vortex for 30 seconds.

3. Reaction Incubation:

  • Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

4. Workup:

  • Cool the vial to room temperature.

  • Add 1 mL of a 5% sodium bicarbonate solution to quench the excess reagent and neutralize the acid.

  • Vortex thoroughly and allow the layers to separate.

  • Transfer the organic layer to a clean vial for analysis.

5. GC-MS Analysis:

  • Column: A standard achiral column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is a generic program and should be optimized for the specific diastereomers).

  • Injection: 1 µL, splitless mode.

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

Protocol 2: Derivatization of Amino Acids with FLEC for HPLC-Fluorescence Analysis

1. Sample Preparation:

2. Derivatization Reaction:

  • To 100 µL of the amino acid solution, add 100 µL of a 10 mM solution of (+)-FLEC in acetone.

  • Vortex the mixture for 1 minute.

3. Reaction Incubation:

  • Let the reaction proceed at room temperature for 15 minutes.

4. Reaction Quenching:

  • Add 50 µL of a 100 mM glycine (B1666218) solution to react with the excess FLEC.

  • Vortex and let stand for 5 minutes.

5. HPLC Analysis:

  • Column: A standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: 50 mM sodium acetate (B1210297) buffer (pH 4.2) and B: Acetonitrile. (e.g., start with 30% B, ramp to 70% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.

Visualizations

Derivatization and Separation Workflow

G Workflow for Indirect Chiral Separation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup cluster_analysis Analysis Sample Racemic Analyte (e.g., R/S-Amine) Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add Chiral Derivatizing Agent (e.g., Menthyl Chloroformate) + Catalyst (Pyridine) Solvent->Reagent Reaction Heat (e.g., 60°C, 30 min) Reagent->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract Diastereomers Quench->Extract Inject Inject into GC/HPLC Extract->Inject Separation Separation on Achiral Column Inject->Separation Detection Detect with MS/UV/FLD Separation->Detection Diastereomer1 Diastereomer 1 (Analyte-R + CDA-R) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (Analyte-S + CDA-R) Separation->Diastereomer2

Caption: General workflow for the enantioselective analysis of a chiral analyte using a chiral derivatizing agent.

Logical Relationship of Chiral Separation Methods

G Approaches to Chiral Separation ChiralSep Chiral Separation Direct Direct Methods ChiralSep->Direct Indirect Indirect Methods (Derivatization) ChiralSep->Indirect CSP Chiral Stationary Phase (CSP) Direct->CSP e.g., Cyclodextrin, Polysaccharide columns CMA Chiral Mobile Phase Additive (CMA) Direct->CMA Deriv Chiral Derivatizing Agent (CDA) Indirect->Deriv Forms Diastereomers AchiralCol AchiralCol Deriv->AchiralCol Separated on Achiral Column

Caption: Relationship between direct and indirect methods for chiral separation in chromatography.

References

Navigating Derivatization for Mass Spectrometry: A Comparative Guide to Cyclopentyl Chloroformate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on sensitive and reliable analytical methods, derivatization is a critical step to enhance the detectability and chromatographic behavior of target analytes. Cyclopentyl chloroformate (CPCF) has emerged as a derivatizing agent, particularly in the synthesis of pharmaceutical and agrochemical intermediates. However, a thorough evaluation of its reproducibility and robustness in analytical applications, especially in comparison to well-established alternatives, is essential for informed method development. This guide provides an objective comparison of CPCF with common alkyl chloroformate derivatization agents, supported by available experimental data.

Performance Comparison of Alkyl Chloroformate Derivatization Agents

While specific quantitative data on the reproducibility and robustness of this compound derivatization is not extensively documented in publicly available scientific literature, a wealth of information exists for its alternatives, such as ethyl chloroformate (ECF), methyl chloroformate (MCF), and propyl chloroformate (PCF). The following tables summarize the performance of these reagents based on published studies.

Table 1: Reproducibility of Alkyl Chloroformate Derivatization

Derivatization ReagentAnalyte ClassMatrixReproducibility (RSD%)Reference
Ethyl Chloroformate (ECF) MetabolitesSerum< 10%[1][2][3]
MetabolitesUrine< 10% (intra-batch)[4]
< 15% (within 48h)[4]
Methyl Chloroformate (MCF) Amino AcidsPlant Tissue< 12.5%[5]
Propyl Chloroformate (PCF) Amino AcidsNot specifiedNot specified[6][7][8]
This compound (CPCF) Not specifiedNot specifiedData not available

Table 2: Derivatization Efficiency and Recovery

Derivatization ReagentAnalyte ClassDerivatization EfficiencyRecoveryReference
Ethyl Chloroformate (ECF) Amino Acids82 - 99.9%70 - 120%[1][2][9]
Methyl Chloroformate (MCF) Amino Acids> 95% (for most)Not specified[5][10]
Propyl Chloroformate (PCF) Amino AcidsNot specifiedNot specified[6][7][8]
This compound (CPCF) Not specifiedData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting derivatization procedures. Below are representative protocols for ethyl and methyl chloroformate derivatization. Due to the lack of specific published protocols for CPCF in analytical applications, a general procedure is inferred based on the chemistry of chloroformates.

Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum[1][2][3]
  • Sample Preparation: To 100 µL of serum, add an internal standard solution.

  • Reaction Initiation: Add 0.5 mL of a 1:4 (v/v) mixture of pyridine (B92270) and ethanol.

  • Derivatization: Add 50 µL of ethyl chloroformate, vortex for 30 seconds.

  • Extraction: Add 0.5 mL of water and 0.5 mL of chloroform (B151607), vortex for 30 seconds.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes.

  • Sample Analysis: Collect the lower organic layer for GC-MS analysis.

Protocol 2: Methyl Chloroformate (MCF) Derivatization of Amino Acids in Plant Tissue[5][10]
  • Sample Extraction: Homogenize plant tissue and extract metabolites.

  • Derivatization: To the aqueous extract, add methanol, pyridine, and methyl chloroformate.

  • Extraction: Add chloroform to extract the derivatized amino acids.

  • Washing: Wash the organic phase with a sodium bicarbonate solution.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Sample Analysis: The dried organic phase is ready for GC-MS analysis.

General Protocol for this compound (CPCF) Derivatization (Inferred)
  • Sample Preparation: Dissolve the sample containing analytes with primary or secondary amine or hydroxyl groups in an appropriate solvent.

  • pH Adjustment: Adjust the pH of the solution to alkaline conditions (pH 9-11) using a suitable buffer (e.g., borate (B1201080) buffer) or base (e.g., pyridine).

  • Derivatization: Add this compound to the reaction mixture. The reaction is typically rapid and can often be performed at room temperature.

  • Extraction: Extract the derivatives into an immiscible organic solvent (e.g., chloroform, ethyl acetate).

  • Washing and Drying: Wash the organic layer to remove excess reagents and dry over a drying agent like anhydrous sodium sulfate.

  • Sample Analysis: The resulting solution can be concentrated and analyzed by GC-MS or LC-MS.

Visualizing the Derivatization Workflow

The following diagrams illustrate the general workflow for chloroformate derivatization and the logical relationship in selecting a suitable derivatization agent.

G General Workflow for Chloroformate Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Serum, Urine, Extract) Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Pyridine/Alcohol & Chloroformate Add_IS->Add_Reagents Vortex Vortex to Mix Add_Reagents->Vortex Add_Solvent Add Extraction Solvent (e.g., Chloroform) Vortex->Add_Solvent Centrifuge Centrifuge for Phase Separation Add_Solvent->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry_Sample Dry Organic Layer Collect->Dry_Sample Analyze GC-MS or LC-MS Analysis Dry_Sample->Analyze

General Chloroformate Derivatization Workflow

G Decision Tree for Derivatization Agent Selection Analyte Target Analytes & Matrix Decision1 Need for Derivatization? Analyte->Decision1 Method_Requirements Analytical Method Requirements (GC/LC, Detector) Method_Requirements->Decision1 Decision2 Chloroformate Chemistry Suitable? Decision1->Decision2 Yes No_Deriv Direct Analysis Decision1->No_Deriv No Decision3 Which Alkyl Chloroformate? Decision2->Decision3 Yes Other_Deriv Consider Other Derivatization Chemistries Decision2->Other_Deriv No ECF Ethyl Chloroformate (ECF) Well-documented, good reproducibility Decision3->ECF MCF Methyl Chloroformate (MCF) Good for smaller analytes, well-documented Decision3->MCF PCF Propyl Chloroformate (PCF) Alternative with different volatility Decision3->PCF CPCF This compound (CPCF) Limited analytical data, potential for different selectivity Decision3->CPCF

Derivatization Agent Selection Logic

Discussion and Conclusion

The available data strongly supports the use of ethyl and methyl chloroformate for robust and reproducible derivatization of a wide range of metabolites for GC-MS and LC-MS analysis. These reagents have been thoroughly validated in multiple studies, demonstrating high derivatization efficiency and good precision.

In contrast, there is a notable lack of published data on the analytical performance of this compound. While CPCF is utilized in chemical synthesis[11], its application and validation in quantitative analytical methods are not well-documented in scientific literature. The larger cyclopentyl group may offer different chromatographic selectivity or derivative stability compared to the smaller alkyl groups, which could be advantageous in specific applications. However, without supporting experimental data, its reproducibility and robustness remain unverified.

For researchers and drug development professionals, the choice of derivatization agent is critical for developing reliable and validated analytical methods. Based on the current body of evidence, ethyl chloroformate and methyl chloroformate are recommended as robust and well-characterized options for the derivatization of amino acids and other metabolites. While this compound may hold potential, its use in a regulated or quality-controlled environment would necessitate a thorough in-house validation to establish its performance characteristics, including reproducibility, derivatization efficiency, and derivative stability. Future studies are warranted to fill the existing data gap and to explore the potential advantages of CPCF as a derivatization agent in analytical chemistry.

References

Cyclopentyl Chloroformate: A Versatile Reagent in Synthetic Chemistry Compared

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopentyl chloroformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the cyclopentyloxycarbonyl (Cyc) protecting group for amines and in the synthesis of carbamates and carbonates. Its applications are particularly notable in the pharmaceutical industry for the preparation of complex molecules. This guide provides a comparative analysis of this compound with other common chloroformates and alternative synthetic methods, supported by experimental data to aid researchers, scientists, and drug development professionals in reagent selection and reaction optimization.

Performance Comparison in Carbamate (B1207046) and Carbonate Synthesis

This compound offers a reliable method for the formation of carbamates and carbonates, crucial linkages in many biologically active compounds and materials. The selection of a chloroformate reagent often depends on the desired properties of the final product and the required stability of the protecting group.

Table 1: Comparison of Chloroformates for Carbamate Formation (Amine Protection)

ChloroformateStructure of Protected AmineTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
This compound R-NH-C(O)O-CyclopentylAmine, N-methylmorpholine, CH₂Cl₂, 0 °C to rt~89[1]Good stability of the resulting carbamate.Less common than other protecting groups, specific cleavage conditions may need optimization.
Benzyl Chloroformate (Cbz-Cl)R-NH-C(O)O-Benzyl (Cbz)Amine, Na₂CO₃, water/dioxane, 0 °C to rtHighWell-established protecting group, easily removed by hydrogenolysis.Not stable to strong acids or bases.
Ethyl ChloroformateR-NH-C(O)O-EthylAmine, base (e.g., pyridine (B92270), Et₃N), organic solventGenerally highCost-effective, simple structure.Resulting carbamate can be too stable for use as a protecting group.
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)R-NH-C(O)O-FmocAmine, base (e.g., piperidine), DMFHighBase-labile, orthogonal to acid-labile protecting groups.Fmoc group is large and can affect solubility.

Table 2: Comparison of Reagents for Carbonate Synthesis

ReagentStructure of CarbonateTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
This compound R-O-C(O)O-CyclopentylAlcohol, base (e.g., pyridine), CH₂Cl₂Good to HighForms stable carbonates.Limited data on a wide range of substrates.
Ethyl ChloroformateR-O-C(O)O-EthylAlcohol, base (e.g., pyridine, Et₃N), organic solventGood to HighReadily available and inexpensive.May require harsh conditions for cleavage if used as a protecting group.
TriphosgeneR-O-C(O)O-RAlcohol, base (e.g., pyridine), CH₂Cl₂HighHighly reactive, can form symmetrical carbonates in one step.Highly toxic, requires careful handling.
1,1'-Carbonyldiimidazole (CDI)R-O-C(O)O-R'Alcohol, then second alcoholGood to HighMilder reaction conditions, avoids corrosive byproducts.Two-step process for unsymmetrical carbonates.

Key Applications of this compound

The primary applications of this compound stem from its ability to introduce the cyclopentyloxycarbonyl group, which can serve as a protecting group or as a key structural component in the final molecule.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of the asthma medication Zafirlukast.[1][2][3][4] In this synthesis, it is used to form a crucial carbamate linkage with an amino group on an indole (B1671886) derivative. This reaction proceeds in high yield under mild conditions, demonstrating the utility of this reagent in the construction of complex pharmaceutical agents.

Protecting Group Chemistry

The cyclopentyloxycarbonyl (Cyc) group can be used as a protecting group for amines. While not as common as the Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups, it offers an alternative with potentially different stability and cleavage properties. Based on its structure as an alkyl carbamate, the Cyc group is expected to be stable to a range of reaction conditions.

Stability and Cleavage:

  • Stability: The cyclopentyloxycarbonyl group is generally stable to mildly acidic and basic conditions.

  • Cleavage: While specific studies on the cleavage of the Cyc group are not abundant, it is anticipated that conditions similar to those used for other alkyl carbamates would be effective. Strong acidic conditions or nucleophilic attack could potentially cleave the carbamate. For instance, methods developed for the deprotection of Cbz and other carbamates using reagents like 2-mercaptoethanol (B42355) in the presence of a base might be applicable.

Experimental Protocols

Below are representative experimental protocols for the use of this compound in the synthesis of carbamates and carbonates.

General Protocol for N-Protection of Amines (Carbamate Formation)

This protocol is a general guideline for the protection of a primary or secondary amine using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Base (e.g., N-methylmorpholine, triethylamine, or pyridine) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base to the stirred solution.

  • Slowly add the this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for the Synthesis of Zafirlukast Intermediate

This protocol is adapted from the literature for the synthesis of a key intermediate of Zafirlukast.[1]

Materials:

  • 5-Aminoindole (B14826) derivative (1.0 eq)

  • N-methylmorpholine (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the 5-aminoindole derivative and N-methylmorpholine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add this compound to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, work up the reaction mixture to isolate the desired carbamate product. An 89% yield has been reported for this transformation.[1]

General Protocol for O-Protection of Alcohols (Carbonate Formation)

This protocol provides a general method for the synthesis of a cyclopentyl carbonate from an alcohol.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., pyridine or triethylamine) (1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the base to the stirred solution.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams generated using Graphviz can help visualize the logical flow of synthetic procedures involving this compound.

G General Workflow for Carbamate Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (R-NH₂) Mix Dissolve Amine and Base in Solvent Amine->Mix Chloroformate This compound Add Add this compound Chloroformate->Add Base Base (e.g., NMM) Base->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash Purify Purify (Chromatography) Wash->Purify Product Protected Amine (R-NH-Cyc) Purify->Product

Caption: General workflow for N-protection using this compound.

G Cyclopentyloxycarbonyl (Cyc) vs. Other Amine Protecting Groups cluster_acid_labile Acid Labile cluster_h2_labile Hydrogenolysis Labile cluster_base_labile Base Labile cluster_other Other Alkyl Carbamates ProtectingGroups Amine Protecting Groups Boc Boc (tert-butyloxycarbonyl) ProtectingGroups->Boc Cleaved by strong acid Cbz Cbz (benzyloxycarbonyl) ProtectingGroups->Cbz Cleaved by H₂/Pd Fmoc Fmoc (9-fluorenylmethyloxycarbonyl) ProtectingGroups->Fmoc Cleaved by base (e.g., piperidine) Cyc Cyc (cyclopentyloxycarbonyl) ProtectingGroups->Cyc Likely cleaved by strong acid or nucleophiles

Caption: Comparison of cleavage conditions for common amine protecting groups.

References

Safety Operating Guide

Navigating the Risks: A Guide to Safely Handling Cyclopentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the handling, storage, and disposal of Cyclopentyl chloroformate. Designed for researchers, scientists, and drug development professionals, the following protocols are essential for ensuring a safe laboratory environment. This compound is a flammable, corrosive, and toxic chemical that poses significant health risks upon exposure.[1] Adherence to these procedures is mandatory to mitigate potential hazards.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference. This information is critical for safe handling and storage protocols.

PropertyValueSource(s)
Molecular Formula C6H9ClO2[1][2][3]
Molecular Weight 148.59 g/mol [1][2][3]
Appearance Liquid[2]
Boiling Point 65°C @ 23 mmHg[4]
Flash Point 66.7°C[5]
Density ~1.19 g/cm³ (Predicted)[5]

Operational and Disposal Plans

The following sections detail the necessary personal protective equipment, step-by-step operational plans for handling and storage, and protocols for emergency situations and disposal.

Mandatory Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound—harmful if swallowed, inhaled, or in contact with skin, and capable of causing severe skin burns and eye damage—the following PPE is mandatory at all times.[2]

  • Eye and Face Protection: Wear chemical splash-resistant safety goggles or tightly fitting safety glasses approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][3] A face shield should be used when there is a risk of splashing.[2] An eyewash station must be readily accessible.[2][4]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves inspected prior to use.[3][4][6] Use proper glove removal technique to avoid skin contact.[3]

    • Protective Clothing: At a minimum, a laboratory coat and close-toed footwear are required.[2] For procedures with a higher risk of exposure, wear flame-retardant, antistatic, or impermeable protective clothing.[3][4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or in case of emergency, a NIOSH-approved or equivalent self-contained breathing apparatus must be used.[2][3][4]

Experimental Protocol: Step-by-Step Handling and Storage

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn and that an eyewash station and safety shower are accessible.

  • Ventilation: Conduct all work within a certified chemical fume hood to avoid inhaling vapors.[3]

  • Grounding: Use non-sparking tools and ensure all equipment is grounded to prevent static discharge, as the substance is flammable.[3][6]

  • Avoiding Contact: Avoid all direct contact with the substance.[3][4] Do not breathe fumes, vapors, or mists.[2][6]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Container: Keep the container tightly closed when not in use.[2][3]

  • Location: Store in a cool, dry, well-ventilated area.[2][3] Long-term storage at 2-8°C is recommended.[2] Some sources suggest storage at -20°C.[3]

  • Incompatibilities: Store away from incompatible substances, heat, sparks, open flames, and other sources of ignition.[2][3]

  • Security: The storage area should be locked up or otherwise accessible only to qualified personnel.[2][7]

Emergency Protocols

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area. Keep bystanders upwind.[4][6]

  • Ventilate & Secure: Ensure the area is well-ventilated and remove all sources of ignition.[2][6]

  • Contain: Prevent further leakage if it is safe to do so.[2] Cover drains to prevent the chemical from entering waterways.[3]

  • Absorb: Use an inert, non-combustible absorbent material such as sand, dry earth, or a commercial product like Chemizorb® to contain the spill.[3][4] Do not use equipment that may produce sparks during clean-up.[4]

  • Collect & Dispose: Carefully collect the absorbed material into a closable, labeled container for disposal by a licensed professional waste service.[2][3][4]

First Aid Measures:

  • General Advice: Immediately remove any contaminated clothing.[2] Show the Safety Data Sheet to the attending physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Containment: Collect waste material in its original container or a suitable, labeled, and closed container.[7] Do not mix with other waste.[7]

  • Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[3]

  • Methodology: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulations: Adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[3][4]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, including procedural steps and emergency decision points.

G start Receive Chemical prep Prepare for Handling: - Don PPE - Verify Fume Hood Operation - Locate Emergency Equipment start->prep handle Handle Chemical in Fume Hood prep->handle spill_check Spill or Exposure? handle->spill_check storage Store in Cool, Dry, Well-Ventilated Area (2-8°C) spill_response Spill Response Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Absorb with Inert Material 4. Collect for Disposal spill_check->spill_response Spill first_aid First Aid Protocol: - Skin/Eyes: Flush with water 15+ min - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting spill_check->first_aid Exposure complete Procedure Complete spill_check->complete No waste Collect Waste in Labeled Container spill_response->waste seek_medical Seek Immediate Medical Attention first_aid->seek_medical complete->storage complete->waste dispose Dispose via Licensed Professional Service waste->dispose

Safe Handling and Emergency Workflow for this compound.

References

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl chloroformate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.